2-Chloroazulene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
36044-31-2 |
|---|---|
Molecular Formula |
C10H7Cl |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloroazulene |
InChI |
InChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |
InChI Key |
VIYSBJPISLKKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 2-Chloroazulene: A Historical and Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
The story of 2-chloroazulene is intrinsically linked to the broader history of azulene chemistry. As a key intermediate and a versatile building block, the methods for its synthesis have evolved significantly from the early, arduous procedures for creating the azulene core to modern, highly specific functionalization reactions. This document provides a comprehensive overview of the historical development, key synthetic strategies, and detailed experimental protocols related to the synthesis of this compound and its precursors.
Early Strategies: Building the Azulene Skeleton
The initial challenge in azulene chemistry was not the synthesis of specific halo-derivatives but the construction of the bicyclo[5.3.0]decapentaene system itself. These foundational methods laid the groundwork for all subsequent functionalization.
The Pfau-Plattner Synthesis (1939)
One of the earliest successful methods involved the ring enlargement of indane derivatives.[1] Developed by A. St. Pfau and Pl. A. Plattner, this approach utilized the addition of diazoacetic ester to an indane, followed by hydrolysis, dehydrogenation, and decarboxylation to yield the azulene core.[1] While groundbreaking, this method was often limited by low yields and harsh conditions, making it less suitable for preparing functionalized azulenes directly.
Caption: The Pfau-Plattner azulene synthesis workflow.
The Post-War Era: Efficient Construction of the Azulene Core
The 1950s marked a significant leap forward with the independent development of two highly influential and versatile methods for azulene synthesis, which remain relevant today.
The Ziegler-Hafner Azulene Synthesis (c. 1955)
Arguably the most impactful method for large-scale azulene synthesis, the Ziegler-Hafner method involves the condensation of a cyclopentadienyl anion with a pyridinium salt derivative (a "Zincke salt").[2] The pyridine ring is activated, typically by 2,4-dinitrochlorobenzene, and then undergoes ring-opening upon reaction with a secondary amine (originally N-methylaniline, later improved with dimethylamine or pyrrolidine).[3][4][5] The resulting glutacondialdehyde derivative reacts with the cyclopentadienide to form a fulvene intermediate, which then cyclizes and eliminates the secondary amine to yield azulene.[6] This method is particularly effective for producing azulene and its derivatives with substituents on the seven-membered ring.[2]
Caption: General workflow of the Ziegler-Hafner synthesis.
The Nozoe Synthesis (c. 1950s)
Working with troponoid chemistry, Tetsuo Nozoe and his collaborators developed an alternative powerful route. This method involves the reaction of a tropone derivative bearing a leaving group (like a halogen or methoxy group) at the 2-position with an active methylene compound such as malononitrile or cyanoacetate.[2] This approach is highly effective for synthesizing azulenes with functional groups, particularly amino or hydroxy groups, at the 2-position, which can then be converted to other derivatives.[2] A significant extension of this work involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers, which provides a versatile route to a wide array of substituted azulenes.[2][7]
Caption: Key strategies in the Nozoe synthesis of azulenes.
Synthesis of this compound: Direct and Indirect Methods
The synthesis of this compound itself typically follows from these foundational methods, either by direct introduction of the chlorine substituent during the ring-forming reaction or by subsequent halogenation of a pre-formed azulene derivative.
Nucleophilic Aromatic Substitution (SNAr)
A pivotal contribution from Nozoe's group was the demonstration that 2-haloazulenes could undergo nucleophilic substitution reactions.[8] This opened the door to a wide range of 2-substituted azulenes. The reverse is also true; precursors like 2-amino or 2-hydroxyazulenes, readily available from the Nozoe synthesis, can be converted to 2-chloroazulenes via diazotization followed by a Sandmeyer-type reaction.
More directly, Nozoe reported the SNAr reaction of diethyl this compound-1,3-dicarboxylate with aniline, demonstrating that the 2-chloro substituent is a viable leaving group for the synthesis of 2-amino derivatives.[9] This highlights that 2-chloroazulenes are not just synthetic targets but also crucial intermediates.
Caption: Functional group interconversion at the 2-position of azulene.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic steps in the history of azulene and haloazulene synthesis.
| Table 1: Ziegler-Hafner Synthesis of Azulene | |
| Reactants | Pyridine, 2,4-Dinitrochlorobenzene, Cyclopentadiene, Secondary Amine |
| Key Conditions | Heating in pyridine, followed by addition of NaOMe and thermal rearrangement. |
| Secondary Amine | Yield of Azulene |
| Diethylamine | 13%[4] |
| Dimethylamine | ~25% (yield is scale-dependent)[4] |
| Pyrrolidine | 39-42%[4] |
| Reference | Langhals, H., & Eberspächer, M. (2018)[4] |
| Table 2: Nozoe Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate | |
| Reactants | Diethyl this compound-1,3-dicarboxylate, Aniline |
| Solvent | Ethanol |
| Conditions | Reflux |
| Yield | 59% |
| Reference | Nozoe, T., et al. (early work)[9] |
Detailed Experimental Protocols
Protocol: General Ziegler-Hafner Synthesis of Azulene (Pyrrolidine Modification)
This protocol is adapted from the improved procedure described by Langhals & Eberspächer (2018).[4][5]
-
Zincke Salt Formation: A mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and anhydrous pyridine (1.2 L) is heated with stirring at 80–90°C for 4 hours under a nitrogen atmosphere. A thick precipitate of N-(2,4-dinitrophenyl)pyridinium chloride forms.
-
Amine Addition: The mixture is cooled to 0°C. Pyrrolidine (2.2 mol) is added dropwise, leading to a clear red solution. The mixture is stirred at room temperature for 16 hours.
-
Cyclopentadiene Condensation: The solution is again cooled, and freshly distilled cyclopentadiene (1.1 mol) is added, followed by the slow dropwise addition of sodium methoxide solution (2.5 M). The temperature is maintained below 40°C. Stirring is continued for 4 hours.
-
Cyclization and Isolation: Pyridine and methanol are distilled off until the internal temperature reaches 105–110°C. An additional 1 L of dry pyridine is added, and the mixture is heated at 125°C for several days. Azulene is continuously removed from the reaction mixture via steam distillation.
-
Purification: The collected azulene in the distillate is extracted with hexane. The organic layer is washed with dilute HCl and water, dried over sodium sulfate, and the solvent is removed. The crude product is purified by chromatography on alumina with hexane to yield deep blue crystals.
Protocol: Synthesis of Diethyl 2-anilinoazulene-1,3-dicarboxylate (Nozoe SNAr)
This protocol is based on the reaction reported by Nozoe et al. for the substitution of a this compound derivative.[9]
-
Reaction Setup: A solution of diethyl this compound-1,3-dicarboxylate (1.0 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Aniline (1.2 mmol) is added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with dilute acid (to remove excess aniline) and then with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-anilinoazulene-1,3-dicarboxylate.
Conclusion
The history of this compound synthesis is a story of enabling methodologies. The foundational work of Pfau, Plattner, Ziegler, Hafner, and Nozoe in constructing the azulene ring system was the essential first step. Subsequently, the exploration of the unique reactivity of the azulene core, particularly by Nozoe's group, established pathways to functionalize the 2-position. This compound emerged not only as a synthetic target but as a versatile intermediate for nucleophilic substitution and, in more recent decades, for transition metal-catalyzed cross-coupling reactions. The evolution from multi-step, low-yield total syntheses to high-yield, specific functionalization reactions reflects the maturation of azulene chemistry and secures the role of this compound as a valuable tool for researchers in materials science and drug discovery.
References
- 1. Pfau-Plattner Azulene Synthesis [drugfuture.com]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. New Synthesis of Azulene - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rloginconsulting.com [rloginconsulting.com]
- 9. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes [mdpi.com]
The Discovery and Synthesis of Halogenated Azulenes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and potential biological significance of halogenated azulene derivatives for applications in drug discovery and materials science.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system, has captivated chemists for over a century with its striking deep blue color and unique electronic properties. The strategic introduction of halogen atoms onto the azulene core has emerged as a powerful tool to modulate its chemical reactivity, photophysical characteristics, and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of halogenated azulenes, with a focus on methodologies and data relevant to researchers in medicinal chemistry and materials science.
The history of azulene chemistry dates back to the early 20th century, with the first total synthesis being a significant milestone.[1] Following the establishment of reliable methods to produce the parent azulene, the exploration of its derivatives began. The electrophilic substitution of azulene, which preferentially occurs at the electron-rich 1 and 3 positions of the five-membered ring, paved the way for the synthesis of the first halogenated derivatives.[2] These early investigations laid the groundwork for the development of a diverse array of mono- and polyhalogenated azulenes.
Synthetic Methodologies
The preparation of halogenated azulenes is primarily achieved through electrophilic halogenation of the azulene core. The choice of halogenating agent and reaction conditions allows for control over the position and degree of halogenation.
Electrophilic Halogenation with N-Halosuccinimides
A widely employed and versatile method for the halogenation of azulenes involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).[3][4][5] These reagents offer advantages in terms of ease of handling and milder reaction conditions compared to elemental halogens.
Experimental Protocol: Synthesis of 1,3-Diiodoazulene [3]
-
Materials: Azulene, N-iodosuccinimide (NIS), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of azulene (1.0 equivalent) in dichloromethane, add N-iodosuccinimide (2.1 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1,3-diiodoazulene.
Fluorination Reactions
The synthesis of fluoroazulenes requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have been successfully used to introduce fluorine atoms at the 1 and 3 positions of the azulene nucleus.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of halogenated azulenes, including reaction yields and spectroscopic properties.
Table 1: Synthesis Yields of Halogenated Azulenes
| Compound | Halogenating Agent | Solvent | Yield (%) | Reference |
| 1,3-Diiodoazulene | N-Iodosuccinimide | CH₂Cl₂ | High | [3] |
| 1-Bromoazulene | N-Bromosuccinimide | Various | Good | [4][5] |
| 1-Chloroazulene | N-Chlorosuccinimide | Various | Good | [4][5] |
| 1-Fluoroazulene | N-Fluoropyridinium salt | Various | Moderate |
Table 2: Spectroscopic Data for Halogenated Azulenes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) | Reference |
| 1-Bromoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |
| 1-Iodoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |
| 1-Fluoroazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |
| 1,3-Diiodoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | [3] |
Table 3: X-ray Crystallography Data for 1-Iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene [1][6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3543 (4) |
| b (Å) | 7.6333 (2) |
| c (Å) | 18.9863 (6) |
| β (°) | 108.623 (1) |
| V (ų) | 1832.09 (10) |
| Z | 4 |
Visualizations
Experimental Workflow: Electrophilic Halogenation
Caption: General workflow for the synthesis of halogenated azulenes.
Potential Biological Signaling Pathways
Halogenated azulenes have shown promise as anti-inflammatory and anti-cancer agents.[7] While the precise mechanisms are still under investigation, their activity may involve the modulation of key signaling pathways implicated in cancer cell proliferation and inflammation, such as the PI3K/Akt and NF-κB pathways.
Caption: Hypothesized modulation of PI3K/Akt and NF-κB pathways.
Conclusion
The halogenation of azulenes provides a versatile strategy for fine-tuning their electronic and biological properties. The methodologies outlined in this guide, particularly electrophilic substitution with N-halosuccinimides, offer reliable routes to a variety of halogenated azulene derivatives. The compiled quantitative data serves as a valuable resource for the characterization and comparison of these compounds. Further research into the specific mechanisms of action of halogenated azulenes in biological systems is warranted and holds significant promise for the development of novel therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. STUDIES ON THE ELECTROPHILIC SUBSTITUTION REACTIONS OF AZULENE - ProQuest [proquest.com]
- 3. wiley-vch.de [wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1-iodo-3-{[4-(tert-butyl-sulfan-yl)phen-yl]ethyn-yl}azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - What is the mechanism of azulene synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Tunable Electronic Landscape of Substituted Azulenes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and electronic properties of functionalized azulene derivatives for applications in optoelectronics and drug development.
Azulene, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, has garnered significant attention from the scientific community due to its unique electronic and photophysical properties.[1][2] Its inherent dipole moment, narrow HOMO-LUMO energy gap, and anomalous S2→S0 fluorescence (a violation of Kasha's rule) make it a fascinating scaffold for the development of advanced organic materials.[1][3] The strategic placement of electron-donating or electron-withdrawing substituents on the azulene core allows for precise tuning of its electronic structure, opening up a vast design space for materials with tailored optoelectronic characteristics.[4][5] This technical guide provides a comprehensive overview of the electronic properties of substituted azulenes, detailing experimental methodologies and presenting key data for researchers, scientists, and professionals in drug development.
The Influence of Substitution on the Electronic Properties of Azulene
The electronic behavior of azulene is dictated by its fused five- and seven-membered ring structure, which results in an electron-rich five-membered ring and an electron-deficient seven-membered ring.[3] This charge polarization is key to understanding the effects of substitution. The positions on the azulene ring are not electronically equivalent; the 1 and 3 positions on the five-membered ring are the most electron-rich and susceptible to electrophilic attack, while the even-numbered positions on the seven-membered ring are more electron-deficient.[6]
The "HOMO Odd, LUMO Even" (HOLE) mnemonic is a useful tool for predicting the effect of substituents on the frontier molecular orbitals of azulene.[4] In essence:
-
Substituents on odd-numbered carbons (1, 3, 5, 7) primarily influence the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) at these positions will raise the HOMO energy level, while electron-withdrawing groups (EWGs) will lower it.[4][5]
-
Substituents on even-numbered carbons (2, 4, 6, 8) mainly affect the Lowest Unoccupied Molecular Orbital (LUMO). EDGs at these positions will raise the LUMO energy level, and EWGs will lower it.[4]
This differential influence allows for the independent tuning of the HOMO and LUMO energy levels, providing a powerful strategy for controlling the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule.[5] For instance, introducing electron-donating diphenylaniline groups at the 2 and 6 positions of azulene has been shown to invert the order of molecular orbital energy levels, leading to an allowed HOMO-LUMO transition and a significant increase in absorbance in the visible region.[7][8][9]
Quantitative Analysis of Substituted Azulenes
The electronic properties of substituted azulenes can be quantified through various experimental and computational techniques. The following tables summarize key electronic data for a selection of substituted azulene derivatives, providing a comparative overview for researchers.
| Compound/Substituent | Position(s) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | λmax (nm) | Citation(s) |
| Azulene (unsubstituted) | - | -5.19 | - | 2.35 | ~580 | [7][10] |
| 2-(N,N-diphenylaniline)-azulene | 2 | -4.85 | - | - | - | [7] |
| 2,6-bis(N,N-diphenylaniline)-azulene | 2, 6 | -4.74 | - | - | - | [7] |
| 6,6'-diaryl-substituted biazulene diimides | 6, 6' | -5.68 to -6.04 | -3.63 to -3.73 | - | - | [11] |
| 1,3-Azulene-bridged porphyrin dimer | 1, 3 | Higher than monomer | Lower than monomer | Smaller than monomer | - | [12] |
| 4,6,8-trimethyl-1-nitroazulene | 1, 4, 6, 8 | - | - | - | 490 | [4] |
| 6-methyl-1-nitroazulene | 1, 6 | - | - | - | 570 | [4] |
Table 1: Electronic Properties of Selected Substituted Azulenes. This table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the electrochemical energy gap, and the maximum absorption wavelength (λmax) for various substituted azulene derivatives.
Experimental Protocols
A combination of spectroscopic, electrochemical, and computational methods is typically employed to characterize the electronic properties of substituted azulenes.
Synthesis
The synthesis of substituted azulenes often involves modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl groups at various positions of the azulene core.[7][13]
General Suzuki-Miyaura Coupling Protocol:
-
Reactants: An azulene halide (e.g., 2-bromoazulene or 1,3-dibromoazulene) and a boronic acid or ester derivative of the desired substituent are used.
-
Catalyst: A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is typically employed.
-
Base: A base, such as K2CO3, Na2CO3, or CsF, is required to activate the boronic acid.
-
Solvent: A mixture of solvents, often toluene and water or an ethereal solvent like dioxane, is used.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to days, depending on the specific substrates.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted. Purification is typically achieved through column chromatography on silica gel.
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of molecules.
Typical Cyclic Voltammetry Setup:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire.
-
Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (ACN).
-
Analyte Concentration: Typically in the millimolar range.
-
Procedure: The potential is swept linearly to a set potential and then reversed. The resulting current is plotted against the applied potential. The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[14]
Spectroscopic Analysis
UV-Vis absorption spectroscopy is used to determine the electronic transitions and the HOMO-LUMO gap of the molecules.
UV-Vis Spectroscopy Protocol:
-
Solvent: A UV-grade solvent in which the compound is soluble, such as chloroform, dichloromethane, or ethanol, is used.
-
Concentration: The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).
-
Procedure: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge.
Computational Modeling
Density Functional Theory (DFT) calculations are widely used to complement experimental data and provide deeper insights into the electronic structure of substituted azulenes.
Typical DFT Calculation Workflow:
-
Geometry Optimization: The molecular geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311+G(d,p)).[7][15]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Properties: The HOMO and LUMO energy levels, molecular orbital distributions, and simulated absorption spectra (using Time-Dependent DFT, TD-DFT) are calculated.[15]
Visualizing Relationships and Workflows
Graphical representations are invaluable for understanding the complex relationships in the study of substituted azulenes.
Figure 1: Logical relationship between substituent type, position, and effect on HOMO/LUMO energy levels.
Figure 2: General experimental workflow for the synthesis and characterization of substituted azulenes.
Conclusion and Future Outlook
The field of substituted azulenes continues to be a vibrant area of research with significant potential for the development of novel organic electronic materials. The ability to fine-tune their electronic properties through synthetic modification makes them highly attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and nonlinear optics.[11][16] Future research will likely focus on the design and synthesis of more complex azulene-based architectures, including polymers and extended π-systems, to further enhance their performance in electronic devices.[2][17] The unique biological activities of some azulene derivatives also suggest promising avenues for their exploration in drug discovery and development.[6] The comprehensive understanding of the structure-property relationships outlined in this guide will be crucial for the rational design of the next generation of azulene-based functional materials.
References
- 1. Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. odinity.com [odinity.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 7. Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intense absorption of azulene realized by molecular orbital inversion - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02311G [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 15. espublisher.com [espublisher.com]
- 16. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 17. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloroazulene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroazulene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on the qualitative solubility based on the known properties of the parent compound, azulene, and its derivatives. Furthermore, a detailed experimental protocol for determining the solubility of a colored organic compound like this compound is provided.
Introduction to this compound
This compound is a halogenated derivative of azulene, an aromatic hydrocarbon with a distinctive blue color. Azulene and its derivatives are of interest in various fields, including materials science and pharmaceuticals, due to their unique electronic and biological properties. The introduction of a chlorine atom to the azulene core can significantly modify its physicochemical properties, including its solubility, which is a critical parameter in drug development, chemical synthesis, and various analytical applications.
Predicted Solubility Profile of this compound
Azulene, as a nonpolar hydrocarbon, is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1] The principle of "like dissolves like" suggests that this compound, being a relatively nonpolar molecule, will also be more soluble in nonpolar and moderately polar organic solvents. The presence of the chlorine atom introduces some polarity, which might slightly alter its solubility profile compared to the parent azulene. It is generally observed that many azulene derivatives are insoluble in water and other polar solvents.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Polarity Index) | Predicted Solubility | Rationale |
| Hexane | 0.1 | High | Nonpolar solvent, expected to readily dissolve the nonpolar azulene core. |
| Toluene | 2.4 | High | Aromatic solvent, favorable interactions with the aromatic system of this compound. Azulene is known to be soluble in toluene.[1] |
| Chloroform | 4.1 | High | Halogenated solvent, likely to have favorable interactions with the chlorinated azulene. |
| Dichloromethane (DCM) | 3.1 | High | A common solvent for many organic compounds with moderate polarity. |
| Diethyl Ether | 2.8 | Moderate to High | A slightly polar solvent that can dissolve many nonpolar and moderately polar compounds. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent, may show some solubility. |
| Ethanol | 4.3 | Moderate to Low | A polar protic solvent. Azulene shows some solubility in ethanol.[1] The chloro-substituent may affect this. |
| Methanol | 5.1 | Low | A highly polar protic solvent, expected to be a poor solvent for the relatively nonpolar this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to Low | A highly polar aprotic solvent, may dissolve a range of compounds but could be less effective for nonpolar ones. |
| Water | 10.2 | Very Low / Insoluble | A highly polar protic solvent. Azulene and its derivatives are generally insoluble in water.[1][2] |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for determining the solubility of this compound, a colored compound, in various organic solvents. This protocol is based on the isothermal shake-flask method, which is a standard and reliable technique.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, chloroform, ethanol, acetone, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or water bath with agitation capabilities
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform a series of dilutions to create several standard solutions of lower, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or an agitated water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a set time (e.g., 10-15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any remaining fine particles.
-
Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Using the absorbance of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Logical Relationship for Solubility Prediction
The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Applications in Drug Development
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, if considered for pharmaceutical applications, understanding its solubility is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the crystallization process in solid dosage forms.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
-
Predicting Absorption: Solubility is a key factor in the Biopharmaceutics Classification System (BCS), which helps in predicting the oral absorption of a drug.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively reported, a strong qualitative understanding can be derived from the known behavior of azulene and its derivatives. It is predicted to be soluble in nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The characteristic color of this compound makes UV-Vis spectrophotometry a particularly suitable analytical technique for this purpose. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound.
References
A Technical Guide to the Fundamental Reactivity of the Azulene Nucleus
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure that imparts a distinct and complex reactivity profile. Its fused five- and seven-membered ring system results in a significant dipole moment, rendering the five-membered ring electron-rich and the seven-membered ring electron-deficient. This guide provides an in-depth technical overview of the fundamental reactivity of the azulene nucleus, covering electrophilic and nucleophilic substitutions, cycloaddition reactions, and metal-catalyzed functionalizations. The content is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemistry and drug development.
Electronic Structure and General Reactivity
Azulene is a 10 π-electron aromatic system. Unlike its isomer naphthalene, it is not an alternant hydrocarbon. Theoretical and experimental studies have shown that azulene can be described as a resonance hybrid of neutral and dipolar structures. The most significant dipolar contributor involves the fusion of an aromatic 6 π-electron cyclopentadienyl anion and a 6 π-electron tropylium cation[1]. This charge separation results in a notable ground-state dipole moment of 1.08 D[1].
This inherent polarization is the primary driver of azulene's reactivity:
-
The Five-Membered Ring: Possesses a higher electron density, making it nucleophilic and highly susceptible to electrophilic attack. The positions of highest electron density are C1 and C3, which are electronically equivalent[2][3].
-
The Seven-Membered Ring: Is electron-deficient, rendering it electrophilic and prone to nucleophilic attack, particularly at the C4, C6, and C8 positions[4].
Theoretical studies focusing on the regioselectivity of electrophilic aromatic substitution indicate that substitution at position 1 is the kinetically favored outcome[5].
Caption: Electronic character and preferred sites of reaction on the azulene nucleus.
Electrophilic Substitution Reactions
Electrophilic substitution is the most characteristic reaction of the azulene nucleus, occurring readily on the five-membered ring without the need for harsh catalysts typically required for benzene.
Regioselectivity
The reaction overwhelmingly occurs at the C1 and C3 positions. If one position is occupied, the second electrophile will attack the remaining vacant position (C1 or C3)[6]. This holds true regardless of the electronic nature (ortho-para or meta-directing) of the existing substituent[6]. Only when both C1 and C3 are blocked will electrophilic attack occur on the seven-membered ring, and even then, it requires highly reactive electrophiles[7].
Quantitative Reactivity
The high reactivity of azulene towards electrophiles has been quantified. The partial rate factor for acid-catalysed detritiation at the 1-position is exceptionally high, with a σ+ value of –1.60, indicating a powerful stabilizing effect on the cationic transition state[8][9]. This extreme reactivity is attributed to the creation of aromaticity in the transition state[8].
Table 1: Examples of Electrophilic Substitution Reactions on Azulene
| Reaction | Electrophile/Reagents | Position(s) | Yield | Reference(s) |
| Acetylation | Acetic anhydride, SnCl₄ | 1 | - | [6] |
| Nitration | Tetranitromethane, Pyridine | 1 | - | [6] |
| Halogenation | N-Bromosuccinimide (NBS) | 1,3 | - | [6] |
| Vilsmeier Formylation | POCl₃, DMF | 1 | - | [7] |
| Coupling | Benzenediazonium chloride | 1 | - | [6] |
| Alkylation | (CH₃)₂CHI, AlCl₃·Et₂O | 1 | - | [6] |
| Gold-Catalyzed Alkynylation | TIPS-EBX, AuCl(SMe₂) | 1 | 95% | [10] |
Experimental Protocol: Vilsmeier Formylation of Guaiazulene
This protocol describes the formylation at the 3-position of the naturally occurring guaiazulene (1,4-dimethyl-7-isopropylazulene), where the 1-position is already substituted.
Materials:
-
Guaiazulene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
A solution of guaiazulene in DMF is cooled in an ice bath.
-
A solution of POCl₃ in DMF is added dropwise to the stirred guaiazulene solution.
-
After the addition is complete, the mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
The reaction mixture is then poured into an ice-water mixture containing sodium acetate.
-
The resulting mixture is stirred until the intermediate hydrolyzes, indicated by a color change.
-
The aqueous mixture is extracted with DCM or another suitable organic solvent.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 3-formylguaiazulene, is purified by column chromatography on silica gel or alumina using a hexane-DCM gradient.
Nucleophilic Substitution Reactions
Due to the electron-deficient nature of the seven-membered ring, it is susceptible to attack by nucleophiles. However, direct nucleophilic aromatic substitution (SNAr) of hydrogen is uncommon. Reactions typically proceed via two main pathways: SNAr on a haloazulene derivative or Vicarious Nucleophilic Substitution (VNS).
Regioselectivity
Nucleophilic attack generally occurs at the C4, C6, and C8 positions of the seven-membered ring[4][11]. The presence of electron-withdrawing groups (e.g., -COOEt, -CN) on the five-membered ring significantly activates the seven-membered ring towards nucleophilic attack[11]. In some cases, substitution at the C2 position has also been observed, particularly on 2-haloazulene derivatives[12]. Theoretical calculations predicted that nucleophilic attack should favor the 4- (or 8-) and 6-positions[12].
Vicarious Nucleophilic Substitution (VNS)
VNS is an effective method for introducing substituents onto the azulene nucleus by formally substituting a hydrogen atom. It involves the reaction of azulene with a nucleophile containing a leaving group attached to the nucleophilic center. The reaction with carbanions of chloromethanesulfonamides, for example, yields a mixture of 4- and 6-substituted products[11]. VNS hydroxylation and amination tend to be more selective, yielding exclusively the 6-substituted product[11].
Caption: Generalized workflow for the Vicarious Nucleophilic Substitution (VNS) on azulene.
Table 2: Examples of Nucleophilic Substitution Reactions on Azulene Derivatives
| Substrate | Nucleophile/Reagents | Position(s) | Yield | Reference(s) |
| Azulene | ClCH₂SO₂NMe₂, t-BuOK | 4 and 6 | 18% (C4), 22% (C6) | [11] |
| 1,3-(COOEt)₂-Azulene | t-BuOOH, t-BuOK, liq. NH₃ | 6 | - | [11] |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | NaOMe, MeOH | 2 | - | [12] |
| Diethyl 6-bromoazulene-1,3-dicarboxylate | Various amines | 6 | Good to Excellent | [13] |
Experimental Protocol: Synthesis of 2-Methoxyazulene Derivative
This protocol is based on the reaction of a this compound with sodium methoxide[12].
Materials:
-
Diethyl this compound-1,3-dicarboxylate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Diethyl this compound-1,3-dicarboxylate is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol is added to the azulene solution.
-
The reaction mixture is heated under reflux for a specified period (e.g., 1 hour). The color may change during the reaction.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is taken up in diethyl ether and water.
-
The aqueous layer is separated and acidified with dilute HCl.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, containing dimethyl 2-methoxyazulene-1,3-dicarboxylate, is purified by column chromatography or recrystallization. Note that ester exchange may occur during this reaction[12].
Cycloaddition Reactions
The extended π-system of azulene allows it to participate in a variety of pericyclic reactions, acting as a 2π, 4π, 6π, or 8π component.
[8+2] Cycloaddition
The most characteristic cycloaddition reaction of azulene derivatives involves its participation as an 8π component. The reaction of 2H-cyclohepta[b]furan-2-ones (activated troponoids) with enamines or enol ethers is a powerful method for synthesizing functionalized azulenes[4][14]. This reaction proceeds via a concerted [8+2] cycloaddition, followed by decarboxylation and elimination to form the aromatic azulene ring[4].
Caption: Key steps in the synthesis of azulenes via [8+2] cycloaddition.
Other Cycloadditions
Azulenequinones have been shown to undergo thermal [2+4] and [6+4] cycloaddition reactions with cyclic dienes like 1,3-diphenylisobenzofuran[15]. Furthermore, electron-deficient olefins can react with troponoid precursors in a [4+2] fashion at the seven-membered ring[4].
Table 3: Examples of Cycloaddition Reactions Leading to or From Azulenes
| Reaction Type | Reactants | Product Type | Yield | Reference(s) |
| [8+2] | 2H-cyclohepta[b]furan-2-one, Enol ethers | Substituted Azulenes | Moderate to Excellent | [4] |
| [8+2] | 2H-cyclohepta[b]furan-2-one, Enamines | Substituted Azulenes | - | [14] |
| [4+2] | 2H-cyclohepta[b]furan-2-one, DMAD | Adduct + Azulene | 71% (adduct), 9% (azulene) | [4] |
| [2+4]/[6+4] | Azulenequinones, Cyclic dienes | Cycloadducts | - | [15] |
Metal-Catalyzed Reactions
Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation, have become indispensable for the functionalization of the azulene core. These reactions often proceed under mild conditions with high yields and regioselectivity[2].
Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki-Miyaura and Stille couplings are frequently used to form C-C bonds at specific positions on the azulene ring[2][16]. Haloazulenes, particularly at the 1, 2, or 3 positions, are common starting materials. The oxidative insertion of palladium into the carbon-halogen bond activates the azulene for subsequent transmetalation and reductive elimination steps[2].
C-H Activation and Oxidative Cyclization
Direct functionalization of azulene C-H bonds is an increasingly important strategy. Palladium, rhodium, and iridium catalysts have been employed for oxidative cyclization reactions of azulene carboxamides and carboxylic acids with alkynes, leading to novel azulene-fused heterocyclic systems like azulenopyridinones[17][18].
Table 4: Examples of Metal-Catalyzed Reactions on Azulene
| Reaction Type | Catalyst | Substrate/Reagents | Position(s) | Yield | Reference(s) |
| Suzuki-Miyaura Coupling | Pd catalyst | 2-Iodoazulene, Boronic acid esters | 2 | - | [2] |
| Stille Coupling | Pd catalyst | 1,3-Diiodoazulene, Organostannanes | 1,3 | - | [2] |
| C-H Arylation | Pd(OAc)₂ | Guaiazulene, Iodobenzene | - | - | [2] |
| Oxidative [4+2] Cyclization | Rh(III) catalyst | N-Methoxyazulene-1-carboxamide, Alkynes | C2-H | Good to Excellent | [17] |
| C(2)-Bromoarylation | Ir(III) catalyst | Azulene-1-carboxylic acid, Di(2-bromoaryl)iodonium salts | C2-H | - | [17] |
| Photoalkoxycarbonylation | Ferrocene | Azulene, CCl₄, Alcohol | - | - | [19] |
Oxidation and Reduction
The azulene nucleus is generally sensitive to strong oxidizing agents like chromic acid and permanganate, which can lead to decomposition[20]. However, selective oxidations are possible.
-
Side-Chain Oxidation: The α-methylene group of an alkyl side-chain at the C1 position can be readily oxidized to a carbonyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous acetone or dioxane. This reaction is highly selective for the C1 position; alkyl groups at C2 are not oxidized under the same conditions[20].
-
Autoxidation: The autoxidation of 4,6,8-trimethylazulene in DMF at 120 °C yields a complex mixture of products, including azulenoquinones and inden-1-ones[21].
-
Redox Potentials: The one-electron redox potentials of azulene derivatives have been studied using a combination of electrochemical experiments and density functional theory (DFT) calculations, providing a methodology for predicting their redox behavior[22].
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STUDIES ON THE ELECTROPHILIC SUBSTITUTION REACTIONS OF AZULENE - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. The quantitative electrophilic reactivity of annulenes. Part 2. Partial rate factors for hydrogen exchange of azulene, cycl[3,2,2]azine, indolizine, N-methylisoindole, indole, and pyrrolo[2,1-b]thiazole, and attempted exchange in trans-9,10-dimethyldihydropyrene: the dramatic effect of creating aromaticity in the transition state for electrophilic substitution, and the importance of valence bond theory - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The quantitative electrophilic reactivity of annulenes. Part 2. Partial rate factors for hydrogen exchange of azulene, cycl[3,2,2]azine, indolizine, N-methylisoindole, indole, and pyrrolo[2,1-b]thiazole, and attempted exchange in trans-9,10-dimethyldihydropyrene: the dramatic effect of creating aromaticity in the transition state for electrophilic substitution, and the importance of valence bond theory - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal cycloaddition reactions of azulene-1,5-quinones and azulene-1,7-quinones with cyclic dienes and cycloheptatriene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]
- 19. A transition metal catalysed photoreaction. Ferrocene-sensitized photoalkoxycarbonylation of azulene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. The quest for determining one-electron redox potentials of azulene-1-carbonitriles by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloroazulene. The methodologies described herein are foundational for the synthesis of a diverse range of 2-substituted azulene derivatives, which are of significant interest in materials science and pharmaceutical development due to their unique electronic and biological properties.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For a substrate like this compound, these reactions allow for the introduction of various functional groups at the 2-position, leading to the synthesis of novel azulene-containing compounds. The three primary types of cross-coupling reactions detailed in these notes are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction involves the careful assembly of several key components under an inert atmosphere. The general workflow is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylazulenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to synthesize biaryl compounds.[2]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Tabulated Data
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a substituted this compound with various arylboronic acids. Please note that this data is illustrative and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 90 | 18 | 88 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 75 |
Experimental Protocol
General Procedure for the Suzuki-Miyaura Coupling of Diethyl this compound-1,3-dicarboxylate:
-
To a flame-dried Schlenk flask or microwave vial, add diethyl this compound-1,3-dicarboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazulene derivative.
Sonogashira Coupling: Synthesis of 2-Alkynylazulenes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Tabulated Data
The following table presents representative conditions and yields for the Sonogashira coupling of a substituted this compound with various terminal alkynes. Please note that this data is illustrative and may require optimization for specific substrates.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 80 | 10 | 88 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 65 | 7 | 85 |
| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | 50 | 12 | 75 |
Experimental Protocol
General Procedure for the Sonogashira Coupling of Diethyl this compound-1,3-dicarboxylate:
-
To a flame-dried Schlenk flask, add diethyl this compound-1,3-dicarboxylate (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylazulene derivative.
Buchwald-Hartwig Amination: Synthesis of 2-Aminoazulenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4][5] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceuticals.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Tabulated Data
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of a substituted this compound with various amines. Please note that this data is illustrative and may require optimization for specific substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LiHMDS | THF | 80 | 16 | 85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 72 |
| 5 | Di-n-butylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | K₂CO₃ | t-BuOH | 90 | 22 | 78 |
Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of Diethyl this compound-1,3-dicarboxylate:
-
To a flame-dried Schlenk tube or microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a solution of diethyl this compound-1,3-dicarboxylate (1.0 mmol) in the degassed solvent (e.g., toluene, 3 mL).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoazulene derivative.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of 2-substituted azulene derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for the formation of C-C and C-N bonds, respectively. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel azulene-based compounds with potentially valuable properties. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 4. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic properties that make it an attractive scaffold in medicinal chemistry and materials science. The functionalization of the azulene core is crucial for modulating its biological activity and physical properties. Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing a variety of functional groups onto the azulene ring. This document provides detailed application notes and protocols for the SNAr reaction on 2-chloroazulene, with a focus on amination reactions, which are the most extensively studied examples for this substrate.
The reactivity of this compound in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) on the azulene core. Unsubstituted this compound is relatively unreactive and requires forcing conditions to react with strong nucleophiles. In contrast, this compound derivatives bearing EWGs, such as ethoxycarbonyl groups at the 1 and 3 positions, are significantly more susceptible to nucleophilic attack and react under milder conditions to afford high yields of substituted products.[1]
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 position of the azulene ring, which bears the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the azulene ring is restored, yielding the substituted product.
Caption: General mechanism for the SNAr reaction on this compound.
Applications in Synthesis
The primary application of SNAr on this compound reported in the literature is the synthesis of 2-aminoazulenes. These compounds are valuable precursors for more complex molecules, including azuleno[2,1-b]quinolones, which are of interest in medicinal chemistry.[2]
Synthesis of 2-Aminoazulenes
The reaction conditions for the amination of this compound vary significantly with the substrate's activation.
Case 1: Unactivated this compound
For this compound lacking electron-withdrawing groups, the SNAr reaction requires highly nucleophilic amines and elevated temperatures.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Morpholine | 2-Morpholinoazulene | Sealed tube, 180°C, 24h | 75 | [1] |
| Piperidine | 2-Piperidinoazulene | Sealed tube, 180°C, 24h | 80 | [1] |
| Pyrrolidine | 2-Pyrrolidinoazulene | Sealed tube, 180°C, 24h | 85 | [1] |
Case 2: Activated this compound (Diethyl this compound-1,3-dicarboxylate)
The presence of two ethoxycarbonyl groups at positions 1 and 3 significantly activates the 2-position towards nucleophilic attack, allowing the reaction to proceed under much milder conditions with a broader range of amines.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 96 | [2] |
| p-Toluidine | Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 95 | [2] |
| p-Anisidine | Diethyl 2-(p-methoxyphenylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 93 | [2] |
| Morpholine | Diethyl 2-morpholinoazulene-1,3-dicarboxylate | N/A | 98 | [1] |
| Piperidine | Diethyl 2-piperidinoazulene-1,3-dicarboxylate | N/A | 97 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrrolidinoazulene from this compound (Unactivated)
This protocol is a representative procedure for the amination of unactivated this compound with a highly nucleophilic amine.
Materials:
-
This compound
-
Pyrrolidine
-
Heavy-walled sealed tube
Procedure:
-
A mixture of this compound and an excess of pyrrolidine is placed in a heavy-walled sealed tube.
-
The tube is securely sealed and heated in an oven or an oil bath at 180°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is carefully transferred from the tube.
-
The excess pyrrolidine is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to afford pure 2-pyrrolidinoazulene.
-
The product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of Diethyl 2-(Phenylamino)azulene-1,3-dicarboxylate from Diethyl this compound-1,3-dicarboxylate (Activated)
This protocol is a representative procedure for the amination of an activated this compound derivative.
Materials:
-
Diethyl this compound-1,3-dicarboxylate
-
Aniline
-
Anhydrous solvent (e.g., toluene or xylenes)
Procedure:
-
To a solution of diethyl this compound-1,3-dicarboxylate in a suitable anhydrous solvent, an excess of aniline is added.
-
The reaction mixture is heated to reflux and maintained at that temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield the pure diethyl 2-(phenylamino)azulene-1,3-dicarboxylate.[2]
-
The product is characterized by its melting point and spectroscopic data.
References
- 1. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloroazulene in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloroazulene as a versatile building block for the synthesis of novel organic electronic materials. The unique electronic properties of the azulene core, particularly when incorporated into conjugated polymers via its 2- and 6-positions, make it a compelling candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and conducting polymers.
Introduction to this compound in Organic Electronics
Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure with a significant dipole moment, making it an attractive component for organic electronic materials. The functionalization of the azulene core at the 2- and 6-positions allows for the creation of linear, conjugated polymers with tunable electronic properties. This compound serves as a key precursor for these materials, enabling the introduction of the azulene moiety into polymer backbones through various cross-coupling reactions. The resulting 2,6-azulene-based polymers have shown promise as high-performance semiconductors.
Applications in Organic Electronic Devices
The incorporation of 2,6-connected azulene units into conjugated polymers has led to the development of materials with promising performance in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Donor-acceptor (D-A) copolymers containing 2,6-azulene units have been synthesized and demonstrated to exhibit excellent charge transport characteristics. These materials can function as n-type (electron-transporting) semiconductors, a less common but crucial component for complementary logic circuits.[1][2]
Organic Photovoltaics (OPVs)
The broad absorption and tunable energy levels of 2,6-azulene-based polymers make them suitable for use in the active layer of organic solar cells. Preliminary studies have shown that all-polymer solar cells utilizing these materials as electron acceptors can achieve promising power conversion efficiencies.[1][2]
Conducting Polymers
Azulene-based conjugated polymers can be designed to have tunable bandgaps and conductivity. These materials can be used in applications such as dispersing single-walled carbon nanotubes to form conductive nanocomposites.[3]
Performance Data of 2,6-Azulene-Based Polymers
The following tables summarize the performance of representative 2,6-azulene-based copolymers in organic electronic devices.
Table 1: Performance of 2,6-Azulene-Based Copolymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Device Architecture | Electron Mobility (μe) [cm²V⁻¹s⁻¹] | Ion/Ioff Ratio | Reference |
| P(TBAzDI-TPD) | Bottom-Gate, Top-Contact | up to 0.42 | > 10⁵ | [Xin et al., 2018][1][2] |
| P(TBAzDI-TFB) | Bottom-Gate, Top-Contact | up to 0.15 | > 10⁵ | [Xin et al., 2018][1][2] |
Table 2: Performance of 2,6-Azulene-Based Copolymers in Organic Photovoltaics (OPVs)
| Polymer System (Donor:Acceptor) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| PTB7-Th:P(TBAzDI-TPD) | 1.82 | 0.75 | 4.5 | 54 | [Xin et al., 2018][1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and the final polymerization to obtain 2,6-azulene-based conjugated polymers. These protocols are adapted for the use of this compound derivatives, taking into account their reactivity.
Protocol 1: Synthesis of a 2,6-Diazulene-based Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer analogous to P(TBAzDI-TPD) using a this compound derivative as a starting point. The key reaction is a palladium-catalyzed Stille cross-coupling polymerization.
Diagram: Stille Polymerization Workflow
Caption: Workflow for Stille polymerization.
Materials:
-
2-Chloro-6-bromoazulene derivative (Monomer 1)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of the 2-chloro-6-bromoazulene derivative and the distannyl comonomer in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium catalyst (Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (P(o-tol)₃, 8-20 mol%) to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 110 °C) and stir for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again into a non-solvent.
-
Collect the purified polymer by filtration and dry it under vacuum.
Note on Reactivity: Since this compound is less reactive than its bromo or iodo counterparts in Stille coupling, it is crucial to use a more active catalyst system. The use of bulky, electron-rich phosphine ligands like P(o-tol)₃ or Buchwald-type ligands is recommended to facilitate the oxidative addition of the C-Cl bond to the palladium center. Longer reaction times may also be necessary.
Protocol 2: Synthesis of an Azulene-2,6-diboronic Acid Pinacol Ester for Suzuki Polymerization
This protocol outlines the synthesis of a key monomer for Suzuki polymerization, starting from a 2,6-dihaloazulene.
Diagram: Suzuki Monomer Synthesis
Caption: Synthesis of a key Suzuki monomer.
Materials:
-
2,6-Dibromoazulene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine 2,6-dibromoazulene, bis(pinacolato)diboron (2.2 equivalents), and potassium acetate (3.0 equivalents).
-
Add the palladium catalyst (Pd(dppf)Cl₂, 3-5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the azulene-2,6-diboronic acid pinacol ester.
Logical Relationships in Polymer Design
The properties of the final organic electronic material are highly dependent on the choice of comonomers and the resulting polymer architecture.
Diagram: Polymer Property Relationships
Caption: Factors influencing polymer properties.
These notes provide a foundation for researchers interested in exploring the potential of this compound in the exciting field of organic electronics. The provided protocols offer a starting point for the synthesis of novel materials with tailored properties for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of 2,6-Connected Azulene Units into the Backbone of Conjugated Polymers: Towards High-Performance Organic Optoelectronic Materials. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Sonogashira Coupling of 2-Chloroazulene for the Synthesis of 2-Alkynylazulenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction of 2-chloroazulene with various terminal alkynes. Due to the lower reactivity of aryl chlorides in comparison to bromides and iodides, this protocol employs a robust catalytic system capable of activating the C-Cl bond of the electron-rich azulene core. The resulting 2-alkynylazulenes are valuable building blocks in medicinal chemistry and materials science, owing to the unique photophysical and biological properties of the azulene moiety. This protocol is intended to serve as a foundational method for the synthesis and exploration of novel azulene-containing compounds.
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. While aryl iodides and bromides are common substrates, the use of more readily available and cost-effective aryl chlorides can be challenging due to the strength of the C-Cl bond.
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their distinct electronic properties, vibrant color, and biological activities. The introduction of an alkynyl moiety at the 2-position of the azulene scaffold via Sonogashira coupling opens up avenues for the synthesis of novel materials and potential therapeutic agents. This protocol outlines a reliable method for the Sonogashira coupling of this compound, a readily accessible starting material.
Experimental Protocol
This protocol is adapted from established methods for the Sonogashira coupling of challenging aryl chlorides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃-HBF₄)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.08 mmol, 8 mol%), CuI (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynylazulene.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes based on the protocol described above. These are hypothetical yields intended to be representative of what can be expected for such a reaction.
| Entry | Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)azulene | 75 |
| 2 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)azulene | 85 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)azulene | 68 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(Azulen-2-yl)-2-methylbut-3-yn-2-ol | 72 |
| 5 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)azulene | 88 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving 2-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. The functionalization of the azulene core, particularly at the 2-position, allows for the generation of novel molecular scaffolds. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-chloroazulene with various arylboronic acids, a key transformation for the synthesis of 2-arylazulene derivatives. While specific literature on the Suzuki-Miyaura coupling of this compound is limited, this document compiles representative conditions and protocols based on related palladium-catalyzed cross-coupling reactions of haloazulenes and general Suzuki-Miyaura methodology for aryl chlorides.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. It is important to note that the data for thiophene derivatives is from direct arylation reactions, which serve as a valuable starting point for optimizing Suzuki-Miyaura couplings of this compound with arylboronic acids.[1][2] The conditions for arylboronic acids are generalized from standard Suzuki-Miyaura protocols for aryl chlorides and should be considered as a starting point for optimization.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |
| 2 | 2-Formylthiophene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 90 |
| 3 | 2-Acetylthiophene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 89 |
| 4 | Benzothiophene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 87 |
| 5 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Typical >80 |
| 6 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Typical >80 |
| 7 | 3-Nitrophenylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | Typical >75 |
*Yields for arylboronic acids are typical for Suzuki-Miyaura reactions of aryl chlorides and should be optimized for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and, if applicable, degassed water (e.g., 1 mL). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylazulene.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Azuleno[2,1-b]quinolones from 2-Chloroazulene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of azuleno[2,1-b]quinolones, a class of compounds with potential pharmaceutical applications.[1][2][3][4] The synthesis originates from 2-chloroazulene derivatives and proceeds through a two-step sequence involving an initial aromatic nucleophilic substitution (SNAr) reaction followed by a Brønsted acid-catalyzed intramolecular cyclization.[2][3] This methodology offers an efficient route to these novel heterocyclic systems, which are of interest in medicinal chemistry for the development of new therapeutic agents.[2][3] Quinolone and quinoline structures are frequently found in pharmaceutically active compounds, including antibiotics and anticancer agents.[3][4]
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic properties and potential applications in various fields, including pharmaceuticals. The fusion of an azulene ring with a quinolone moiety creates the novel azuleno[2,1-b]quinolone scaffold. This heterocyclic system is a promising pharmacophore for the development of new drugs. The synthetic route described herein starts from readily available this compound derivatives and offers a versatile approach to a range of substituted azuleno[2,1-b]quinolones.
Overall Synthetic Workflow
The synthesis of azuleno[2,1-b]quinolones from this compound derivatives is a two-step process. The first step is the synthesis of 2-arylaminoazulene intermediates through an SNAr reaction. The second step is the intramolecular cyclization of these intermediates to form the final azuleno[2,1-b]quinolone products.
Figure 1: General workflow for the synthesis of azuleno[2,1-b]quinolones.
Experimental Protocols
Step 1: Synthesis of 2-Arylaminoazulenes via SNAr Reaction
This protocol describes the synthesis of 2-arylaminoazulene derivatives from diethyl this compound-1,3-dicarboxylate.[2][3]
Materials:
-
Diethyl this compound-1,3-dicarboxylate (1)
-
Substituted anilines
-
Toluene, anhydrous
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Argon atmosphere
Procedure:
-
A mixture of diethyl this compound-1,3-dicarboxylate (1), the corresponding aniline derivative, NaOtBu, Pd2(dba)3, and Xantphos in anhydrous toluene is stirred under an argon atmosphere at 100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a celite pad and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired 2-arylaminoazulene derivative (2).
Quantitative Data:
The yields of various 2-arylaminoazulene derivatives (2a-2i) synthesized via the SNAr reaction are summarized in the table below.[3]
| Compound | Arylamine Substituent (R) | Yield (%) |
| 2a | H | 96 |
| 2b | 4-Me | 95 |
| 2c | 4-OMe | 98 |
| 2d | 4-F | 88 |
| 2e | 3-OMe | 99 |
| 2f | 3,4-(OMe)2 | 97 |
| 2g | 3,5-(OMe)2 | 95 |
| 2h | 2-Me | 75 |
| 2i | 2,6-Me2 | 5 |
Step 2: Synthesis of Azuleno[2,1-b]quinolones via Intramolecular Cyclization
This protocol details the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives to yield azuleno[2,1-b]quinolones.[3][5]
Materials:
-
2-Arylaminoazulene derivative (2)
-
Polyphosphoric acid (PPA)
Procedure:
-
The 2-arylaminoazulene derivative (2) is added to polyphosphoric acid (PPA).
-
The mixture is heated at 120 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to give the pure azuleno[2,1-b]quinolone (3).
Quantitative Data:
The yields of various azuleno[2,1-b]quinolone derivatives (3a-3g) are presented below. The reaction with polyphosphoric acid was found to be highly efficient, leading to excellent yields.[3][5]
| Compound | Starting Material | R | Yield (%) |
| 3a | 2a | H | 96 |
| 3b | 2b | 8-Me | 98 |
| 3c | 2c | 8-OMe | 99 |
| 3d | 2d | 8-F | 95 |
| 3e/3e' | 2e | 7-OMe / 9-OMe | 93 (3:2 mixture) |
| 3f | 2f | 7,8-(OMe)2 | 100 |
| 3g | 2g | 7,9-(OMe)2 | 85 |
Further Functionalization: Halogenative Aromatization
The synthesized azuleno[2,1-b]quinolones can be further converted into azuleno[2,1-b]quinolines.[2][6] This is achieved through a halogenative aromatization reaction using phosphoryl chloride (POCl3).[2][6]
Figure 2: Conversion of azuleno[2,1-b]quinolones to azuleno[2,1-b]quinolines.
Protocol: A solution of the azuleno[2,1-b]quinolone (3) in phosphoryl chloride (POCl3) is heated at reflux.[4] After completion of the reaction, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted and purified to yield the corresponding azuleno[2,1-b]quinoline (4).[4]
Conclusion
The described protocols provide a reliable and efficient methodology for the synthesis of novel azuleno[2,1-b]quinolones from this compound derivatives. The two-step synthesis, involving an SNAr reaction and a Brønsted acid-catalyzed cyclization, is versatile and allows for the preparation of a variety of substituted derivatives. These compounds represent a new class of heterocyclic systems with significant potential for applications in drug discovery and development. The further conversion to azuleno[2,1-b]quinolines expands the chemical space that can be explored for biological activity.
References
- 1. [PDF] Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes [mdpi.com]
- 3. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azuleno[2,1- b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azulene-Based Dyes in Dye-Sensitized Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific data on the application of 2-chloroazulene as a primary sensitizer in dye-sensitized solar cells (DSSCs). The following application notes and protocols are based on the broader class of azulene-containing dyes and provide a framework for the investigation of novel azulene derivatives, such as this compound, in this context.
Introduction to Azulene-Based Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic the natural process of photosynthesis to convert light into electrical energy. The performance of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor. While ruthenium-based complexes have historically dominated the field, there is a growing interest in metal-free organic dyes due to their high molar extinction coefficients, low cost, and tunable photophysical properties.
Azulene, a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, has emerged as an intriguing building block for organic dyes. Its unique electronic structure, characterized by a low-energy Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, results in strong absorption in the visible region of the solar spectrum. This property, combined with the ability to functionalize the azulene core to create donor-π-acceptor (D-π-A) architectures, makes azulene derivatives attractive candidates for DSSC sensitizers.
These notes provide a general overview of the synthesis, application, and characterization of azulene-based dyes in DSSCs, with the understanding that specific performance metrics for this compound are not yet reported in the scientific literature.
General Synthesis of Azulene-Based D-π-A Dyes
The synthesis of azulene-based dyes for DSSCs typically involves the creation of a D-π-A structure, where the azulene moiety can act as a component of the donor or the π-bridge. A common synthetic route involves the coupling of an azulene precursor with donor and acceptor groups. While a specific protocol for a this compound-derived dye is not available, a general approach often utilizes cross-coupling reactions. For instance, a chloroazulene derivative could potentially be coupled with a suitable donor or π-linker through reactions like the Suzuki or Stille coupling, followed by the introduction of an acceptor/anchoring group such as cyanoacrylic acid.
A plausible, though not explicitly documented, synthetic pathway could involve the functionalization of the azulene core at various positions to attach electron-donating groups and a π-conjugated linker, which is then terminated with an electron-accepting and anchoring group.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of DSSCs using novel organic dyes like azulene derivatives.
3.1. Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen.
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Deposition of TiO₂ Paste: A transparent layer of TiO₂ paste (e.g., 20 nm particle size) is deposited onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Sintering of TiO₂ Film: The TiO₂ coated substrates are sintered in a muffle furnace. The temperature is gradually increased to 500°C and maintained for 30 minutes to ensure good particle necking and removal of organic binders. The films are then cooled down slowly to room temperature.
-
Post-treatment (Optional): To improve performance, the sintered TiO₂ films can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes, followed by rinsing with deionized water and ethanol, and then re-sintering at 500°C for 30 minutes.
3.2. Dye Sensitization
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Preparation of Dye Solution: Prepare a solution of the azulene-based dye (e.g., 0.3-0.5 mM) in a suitable organic solvent or a mixture of solvents (e.g., ethanol, acetonitrile/tert-butanol). The addition of a co-adsorbent like chenodeoxycholic acid (CDCA) is often recommended to prevent dye aggregation.
-
Soaking of Photoanode: The cooled TiO₂ photoanodes are immersed in the dye solution and kept at room temperature for a specified period (typically 12-24 hours) in a sealed container to prevent solvent evaporation.
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Rinsing: After sensitization, the photoanodes are removed from the dye solution and rinsed with the same solvent used for dye dissolution to remove any non-adsorbed dye molecules. The sensitized photoanodes are then dried.
3.3. Preparation of Counter Electrode
-
Cleaning of FTO Glass: Clean FTO glass substrates as described in section 3.1.1.
-
Deposition of Platinum Catalyst: A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating the substrate at 400°C for 20 minutes.
3.4. Assembly of the DSSC
-
Sealing: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®). The cell is then heated to melt the sealant and bond the two electrodes together, leaving two small holes for electrolyte filling.
-
Electrolyte Injection: A liquid electrolyte (e.g., containing 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile) is introduced into the cell through one of the pre-drilled holes via vacuum backfilling.
-
Final Sealing: The holes are then sealed with a small piece of Surlyn® and a cover glass by heating.
Characterization and Data Presentation
The performance of the fabricated DSSCs is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²).
4.1. Photovoltaic Measurements
The current density-voltage (J-V) characteristics of the DSSCs are measured using a solar simulator and a source meter. The key performance parameters are:
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Open-circuit voltage (Voc): The maximum voltage from the solar cell when there is no current flowing.
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Short-circuit current density (Jsc): The maximum current density from the solar cell when the voltage across the cell is zero.
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Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmax × Jmax) / (Voc × Jsc).
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Power Conversion Efficiency (PCE or η): The overall efficiency of the solar cell, calculated as (Voc × Jsc × FF) / Pin, where Pin is the power of the incident light.
4.2. Data Presentation
Quantitative data for different azulene-based dyes should be summarized in a structured table for easy comparison. Since no data for this compound is available, the following table presents hypothetical data for analogous azulene derivatives to illustrate the format.
| Dye ID | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) |
| Azulene-Dye-1 | 650 | 10.5 | 0.68 | 4.65 |
| Azulene-Dye-2 | 680 | 12.2 | 0.70 | 5.80 |
| Azulene-Dye-3 | 710 | 14.0 | 0.72 | 7.16 |
Visualizations
Application Notes and Protocols: Preparation of 2-Alkynylazulenes from 2-Chloroazulene via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-alkynylazulenes from 2-chloroazulene utilizing the Sonogashira cross-coupling reaction. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific catalytic systems and reaction conditions are often required for successful coupling. This protocol is based on established methodologies for the Sonogashira coupling of haloazulenes and provides a comprehensive guide for researchers.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of considerable interest due to their unique electronic properties, vibrant color, and biological activities. The introduction of an alkynyl moiety at the 2-position of the azulene core via Sonogashira coupling provides a versatile synthetic handle for further functionalization, making 2-alkynylazulenes valuable building blocks in drug discovery and materials science. The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. While the reaction is well-established for aryl iodides and bromides, the use of more cost-effective and readily available aryl chlorides, such as this compound, presents a greater challenge due to the strength of the C-Cl bond. This necessitates the use of more active catalyst systems or more forcing reaction conditions.
Reaction Scheme
The general reaction for the preparation of 2-alkynylazulenes from this compound is depicted below:
Caption: General Sonogashira coupling of this compound.
Experimental Protocols
The following protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. It is based on a reported procedure for the successful coupling of 2-iodoazulene, with modifications to account for the lower reactivity of the chloride. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound
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Terminal alkyne (e.g., phenylacetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
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Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
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Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-alkynylazulene.
Caption: Experimental workflow for 2-alkynylazulene synthesis.
Data Presentation
| Entry | Haloazulene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoazulene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 5 | 85 |
| 2 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-80 | 12-24 | Expected Moderate |
Entry 2 represents a projected outcome for this compound based on the reactivity of aryl chlorides and may require optimization.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira coupling reaction is a well-established pathway involving both the palladium catalyst and the copper co-catalyst.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Chloroazulene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroazulene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound from the direct chlorination of azulene is consistently low and I obtain a mixture of products. Why is this happening and how can I improve it?
A1: Direct chlorination of the azulene core is notoriously challenging due to the high reactivity of the azulene nucleus, which often leads to a lack of regioselectivity and the formation of a mixture of mono- and poly-chlorinated isomers, as well as other side products. The 1 and 3 positions of azulene are particularly susceptible to electrophilic attack, making selective chlorination at the 2-position difficult to achieve with high yield.
To improve the synthesis of this compound, a two-step approach is highly recommended:
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Synthesis of a Precursor: First, synthesize diethyl 2-hydroxyazulene-1,3-dicarboxylate. This is a stable crystalline solid that can be purified to a high degree.
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Chlorination of the Precursor: In a second step, the hydroxyl group of diethyl 2-hydroxyazulene-1,3-dicarboxylate is replaced by a chlorine atom using a suitable chlorinating agent.
This two-step method provides a much more reliable and higher-yielding route to a this compound derivative. Subsequent hydrolysis and decarboxylation can then yield the parent this compound, if required.
Q2: I am attempting the synthesis of diethyl 2-hydroxyazulene-1,3-dicarboxylate and my yields are lower than expected. What are the common pitfalls?
A2: The synthesis of diethyl 2-hydroxyazulene-1,3-dicarboxylate, typically from a tropone derivative and diethyl malonate, is a robust reaction but can be sensitive to certain conditions. Here are some common issues and their solutions:
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Purity of Starting Materials: Ensure that the tropone derivative and diethyl malonate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used. Using a freshly prepared solution is recommended. The stoichiometry of the base should be carefully controlled to ensure complete deprotonation of diethyl malonate without causing unwanted side reactions.
-
Reaction Temperature and Time: The reaction temperature and duration should be carefully monitored. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product.
-
Work-up Procedure: The work-up is crucial for isolating a pure product. Ensure that the pH is adjusted correctly during the work-up to precipitate the product effectively. Inadequate washing can leave impurities that hinder crystallization and lower the final yield.
Q3: The chlorination of diethyl 2-hydroxyazulene-1,3-dicarboxylate is not proceeding to completion, or I am observing decomposition of the starting material. What should I do?
A3: The chlorination of the 2-hydroxyazulene precursor requires careful control of the reaction conditions. Common issues include:
-
Choice of Chlorinating Agent: Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The reactivity of these agents can vary, and one may be more suitable for your specific substrate and setup. POCl₃ is generally effective.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures. However, excessive heat can lead to decomposition of the azulene ring. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
Absence of Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will react with the chlorinating agent and reduce its effectiveness, as well as potentially lead to side reactions.
-
Excess Chlorinating Agent: While a stoichiometric excess of the chlorinating agent is often necessary to drive the reaction to completion, a large excess can lead to side reactions and purification difficulties.
-
Work-up: The work-up procedure must be performed carefully. The reaction mixture is typically quenched by pouring it onto ice or into a cold, dilute basic solution to neutralize the excess chlorinating agent and acid byproducts.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the recommended two-step synthesis of a this compound derivative.
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature | Time | Typical Yield |
| 1. Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate | 2-Aminotropone, Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 h | 75-85% |
| 2. Chlorination of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate | Diethyl 2-Hydroxyazulene-1,3-dicarboxylate, Phosphoryl Chloride (POCl₃) | - | Toluene | Reflux | 2-4 h | 80-90% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate
This protocol is based on the general principles of the Nozoe azulene synthesis.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents).
-
Addition of 2-Aminotropone: Add 2-aminotropone (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid until a pH of 3-4 is reached.
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Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure diethyl 2-hydroxyazulene-1,3-dicarboxylate as a crystalline solid.
Protocol 2: Synthesis of Diethyl this compound-1,3-dicarboxylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diethyl 2-hydroxyazulene-1,3-dicarboxylate (1 equivalent) in anhydrous toluene.
-
Addition of Chlorinating Agent: Under an inert atmosphere, add phosphoryl chloride (POCl₃, 2-3 equivalents) dropwise to the suspension at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane).
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude diethyl this compound-1,3-dicarboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the two-step synthesis of diethyl this compound-1,3-dicarboxylate.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Synthesis of 2-Substituted Azulenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted azulenes.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 2-alkylazulene via the Hafner-Ziegler (or related pyrylium salt) method resulted in a mixture of isomers. How can I favor the formation of the 2-substituted product?
A1: The formation of a mixture of 1- and 2-substituted azulenes is a common issue when using substituted cyclopentadienyl anions.[1] The nucleophilic attack can occur from different positions on the cyclopentadienyl ring, leading to isomeric products.[1] To favor the 2-substituted isomer, consider the steric bulk of your substituent. Bulky groups, such as a tert-butyl group, tend to favor formation of the 2-substituted product due to steric hindrance in the transition state leading to the 1-substituted isomer.[1] Conversely, smaller alkyl groups may produce significant amounts of the 1-substituted isomer.[1]
Q2: I am attempting an [8+2] cycloaddition using a 2H-cyclohepta[b]furan-2-one and an electron-rich olefin, but I am getting a significant amount of a [4+2] cycloaddition byproduct. What is causing this?
A2: The formation of [4+2] cycloadducts is a known side reaction in this type of synthesis. The 2H-cyclohepta[b]furan-2-one can act as both an 8π and a 4π component. The reaction pathway can be sensitive to the reaction conditions, particularly the solvent. For example, in the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene, conducting the reaction in refluxing xylene favors the desired [8+2] adduct, while refluxing in benzene can lead to a nearly 1:1 mixture of [8+2] and [4+2] products.[2]
Q3: My azulene synthesis is resulting in a low yield and a complex mixture of colored byproducts. What are the likely causes?
A3: Low yields and decomposition are often due to the reaction conditions being too harsh. Azulenes are sensitive compounds and can decompose under strongly acidic or high-temperature conditions. If your synthesis involves an acid-catalyzed cyclization or aromatization step, consider using a milder acid or lowering the reaction temperature. Also, ensure that all air-sensitive reagents, such as the cyclopentadienyl anion, are handled under an inert atmosphere to prevent oxidation.
Q4: I am having difficulty purifying my 2-substituted azulene from its isomers and other byproducts. What are the recommended purification techniques?
A4: Purification of azulenes, especially isomeric mixtures, can be challenging due to their similar polarities.
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Column Chromatography: This is the most common method. Use a high-quality silica gel and a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or diethyl ether. A very slow gradient and a long column can improve separation of isomers.
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Crystallization: If your product is a solid, recrystallization can be effective. Common solvents for recrystallization include ethanol, methanol, or hexanes.[3] This may need to be repeated multiple times to achieve high purity.[3]
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Preparative HPLC: For difficult separations of valuable materials, preparative reverse-phase HPLC (C18 column) can be a powerful tool.[3]
Troubleshooting Guide
Problem 1: Unexpected Isomer Ratio in Hafner-Ziegler Type Synthesis
Question: I expected to get exclusively 2-methylazulene from the reaction of methylcyclopentadienyl anion with a trimethylpyrylium salt, but my NMR shows a mixture of 1- and 2-methylazulene. Why is this and what are the expected ratios?
Answer: This is a well-documented issue with conflicting reports in the literature, highlighting the sensitivity of this reaction. The nucleophilic attack from the methylcyclopentadienyl anion can occur at two different positions, leading to both 1- and 2-methylazulene.[1] While some studies have reported the exclusive formation of 2-methylazulene, others have found a mixture of both isomers. The ratio can be highly dependent on the specific reaction conditions, including the cation used for the cyclopentadienyl salt (e.g., sodium vs. lithium) and the precise method of reagent addition and workup.[1]
Quantitative Data on Isomer Formation
| Reactants | Reported Product(s) & Ratio (2-isomer : 1-isomer) | Overall Yield | Reference |
| Methylcyclopentadienyl anion + Trimethylpyrylium salt | Exclusive 2-methylazulene | 27% | Hafner et al.[1] |
| Methylcyclopentadienyl anion + Trimethylpyrylium salt | 2- and 1-methylazulenes (34:66) | 11-14% | Anderson et al.[1] |
Troubleshooting Steps:
-
Analyze Reaction Conditions: Carefully review your reaction conditions, including temperature, solvent, and counter-ion of the cyclopentadienyl anion. These factors can influence the regioselectivity.
-
Characterize Mixture: Use NMR spectroscopy to accurately determine the ratio of your isomers.
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Optimize Purification: Focus on chromatographic techniques to separate the isomers. A long silica gel column with a slow, shallow gradient of a non-polar eluent system (e.g., hexanes/dichloromethane) may be effective.
Problem 2: Competing Cycloaddition Pathways in Yasunami-Takase Synthesis
Question: My synthesis of a 2-substituted azulene via the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one is giving me a significant amount of an undesired, less colorful byproduct, which I suspect is a [4+2] adduct. How can I control the reaction to favor the [8+2] pathway?
Answer: The formation of a [4+2] cycloaddition side product is a known competing reaction pathway.[2] The periselectivity of the reaction can often be influenced by the choice of solvent and the reaction temperature.
Quantitative Data on Competing Cycloaddition Reactions
| Reactants | Solvent | [8+2] Product Yield | [4+2] Product Yield | Reference |
| 3-CO₂Me-2H-cyclohepta[b]furan-2-one + 6,6-dimethylfulvene | Xylene | 35% | 0% | Yasunami et al.[2] |
| 3-CO₂Me-2H-cyclohepta[b]furan-2-one + 6,6-dimethylfulvene | Benzene | 21% | 28% | Yasunami et al.[2] |
Troubleshooting Steps:
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Solvent Selection: As indicated by the data, switching to a higher-boiling, non-polar solvent like xylene can suppress the [4+2] pathway and favor the desired [8+2] cycloaddition.
-
Temperature Control: Carefully control the reaction temperature. The activation energies for the two pathways may be different, and empirical adjustments to the temperature could favor your desired product.
-
Choice of Dienophile: The structure of the electron-rich olefin used can also influence the outcome. If possible, consider alternative reactants that may have a higher propensity for the [8+2] cycloaddition.
Experimental Protocols
Key Experiment 1: Synthesis of Azulene (Hafner-Ziegler Method)
This protocol for the synthesis of the parent azulene is adapted from Organic Syntheses and serves as a foundational method.[4] For the synthesis of 2-substituted azulenes, a substituted cyclopentadiene would be used in place of cyclopentadiene.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Dry pyridine
-
Dimethylamine
-
Cyclopentadiene (freshly distilled)
-
Sodium methoxide solution
-
Hexanes
-
Alumina (activity II)
Procedure:
-
A mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and dry pyridine (1.2 L) is heated with stirring at 80-90°C for 4 hours to form N-(2,4-dinitrophenyl)pyridinium chloride.
-
The mixture is cooled to 0°C, and a pre-chilled solution of dimethylamine (2.22 mol) in dry pyridine (300 mL) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The system is flushed with nitrogen. Freshly distilled, ice-cold cyclopentadiene (1.06 mol) is added.
-
Sodium methoxide solution (2.5 M, 400 mL) is added dropwise, maintaining the temperature between 35-40°C. The mixture is stirred for an additional 4 hours.
-
Under nitrogen, a mixture of pyridine and methanol is distilled off until the reaction mixture reaches 105-110°C.
-
Dry pyridine (1 L) is added, and the mixture is heated with stirring at 125°C for 4 days under a nitrogen atmosphere.
-
After cooling, the pyridine is removed under reduced pressure. The black solid residue is collected.
-
The residue is extracted with hexanes in a Soxhlet apparatus.
-
The combined hexane extracts are washed with 10% aqueous HCl and then water to remove residual pyridine.
-
The organic layer is dried with anhydrous sodium sulfate.
-
The crude product is purified by column chromatography on alumina (activity II) with hexane as the eluent to yield azulene as blue plates.
Key Experiment 2: General Protocol for 2-Substituted Azulene Synthesis (Yasunami-Takase Method)
This is a general procedure for the synthesis of 2-substituted azulenes via the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enamine.[2][5]
Materials:
-
A 2H-cyclohepta[b]furan-2-one derivative
-
An enamine (e.g., prepared from a ketone and pyrrolidine)
-
A high-boiling aprotic solvent (e.g., toluene or xylene)
Procedure:
-
The 2H-cyclohepta[b]furan-2-one and the enamine are dissolved in the chosen aprotic solvent in a flask equipped with a reflux condenser and a nitrogen inlet.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC.
-
The reaction proceeds through an initial [8+2] cycloaddition to form a strained intermediate, followed by decarboxylation and elimination of the amine to yield the azulene derivative.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, typically with a hexane/ethyl acetate or hexane/dichloromethane eluent system.
Visualized Workflows and Mechanisms
Caption: Hafner-Ziegler synthesis pathway and the competing isomerization side reaction.
Caption: Yasunami-Takase synthesis showing the desired [8+2] and competing [4+2] cycloaddition pathways.
Caption: A general troubleshooting workflow for the synthesis of 2-substituted azulenes.
References
- 1. A Century of Azulene Chemistry; A Brief Look at Azulenes Building [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloroazulene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroazulene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this compound derivatives are column chromatography and recrystallization. High-performance liquid chromatography (HPLC) is also employed for analytical assessment of purity and for preparative purification of small- to medium-scale samples.
Q2: My this compound derivative appears as a blue or purple solid. Is this normal?
A2: Yes, azulene and its derivatives are known for their intense blue-to-purple color. This coloration is a characteristic feature of the azulene core and can be a useful visual aid during purification, particularly in column chromatography where the colored band of the product can be tracked.
Q3: Are this compound derivatives stable during purification?
A3: 2-Haloazulenes are generally stable enough for purification under standard chromatographic conditions. However, azulenes can be sensitive to acidic conditions, which may cause degradation. It is advisable to use neutral or slightly basic conditions when possible. For instance, guaiazulene's stability in acidic conditions has been shown to be poor, though substitution with polyallylamine can improve it.[1] The stability of halogenated azulenes makes them suitable for cross-coupling reactions.[2]
Q4: What are the typical impurities I might encounter when synthesizing this compound derivatives?
A4: Common impurities can arise from the starting materials, side reactions, or degradation of the product. In electrophilic chlorination reactions, the formation of isomeric byproducts, such as other chloroazulene isomers, is possible.[3][4][5] Unreacted starting materials and polymeric materials can also be present.
Q5: How can I monitor the purity of my this compound fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Due to the colored nature of this compound derivatives, the product-containing fractions are often visibly blue or purple. However, TLC is essential to differentiate the product from colored impurities and to pool the purest fractions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Column Chromatography
Q: My this compound derivative is streaking or tailing on the silica gel column.
A:
-
Possible Cause 1: Inappropriate Solvent Polarity. If the solvent is not polar enough, the compound will move too slowly and may interact too strongly with the silica, leading to tailing. If the solvent is too polar, the compound will elute too quickly with poor separation.
-
Solution: Optimize the solvent system using TLC first. A good starting point for nonpolar this compound derivatives is a hexane/ethyl acetate or hexane/dichloromethane mixture. Gradually increase the polarity of the eluent.
-
-
Possible Cause 2: Acidic Nature of Silica Gel. this compound derivatives may be sensitive to the acidic nature of standard silica gel, causing degradation and streaking.
-
Solution: Use deactivated silica gel by adding a small percentage of a neutral or basic modifier like triethylamine (0.1-1%) to the eluent system. Alternatively, use a different stationary phase such as neutral alumina.
-
-
Possible Cause 3: Overloading the Column. Applying too much sample to the column can lead to band broadening and poor separation.
-
Solution: As a general rule, use a 20:1 to 50:1 ratio of stationary phase to crude product by weight for difficult separations.[6]
-
Q: I can't separate my this compound derivative from a similarly colored impurity.
A:
-
Possible Cause: Isomeric Impurities. The impurity may be an isomer with very similar polarity.
-
Solution 1: Use a less polar solvent system and a longer column to improve resolution.
-
Solution 2: Try a different stationary phase. If you are using silica gel, try alumina, or vice versa.
-
Solution 3: Consider preparative HPLC for difficult separations.
-
Recrystallization
Q: My this compound derivative "oils out" instead of crystallizing.
A:
-
Possible Cause 1: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
-
Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the mixture and inhibit crystal formation.
-
Solution: First, try to remove some of the impurities by a quick filtration through a plug of silica gel before attempting recrystallization.
-
Q: I have very low recovery after recrystallization.
A:
-
Possible Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Possible Cause 2: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexane.
-
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing broad or tailing peaks for my this compound derivative in reverse-phase HPLC.
A:
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanols on the C18 column can interact with the compound.
-
Solution: Use a column with end-capping. Adding a small amount of an acid modifier like formic acid or phosphoric acid to the mobile phase can help to protonate the silanols and reduce these interactions.[7]
-
-
Possible Cause 2: Poor solubility in the mobile phase.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase composition to improve solubility.
-
Data Summary
| Technique | Parameter | Value/Range | Compound Class | Reference |
| Column Chromatography | Stationary Phase | Silica Gel or Alumina | Azulene Derivatives | [7](86] |
| Eluent System | Hexane or Hexane/Ethyl Acetate | Azulene, 4,6,8-Trimethylazulene | [7](--INVALID-LINK--) | |
| Recrystallization | Solvent | Ethanol | 4,6,8-Trimethylazulene | [9] |
| Solvent Pair | Chloroform/Ligroin, Dilute Ethanol | 2-Chloro-5-nitrobenzaldehyde | [10] | |
| HPLC | Column | C18 Reverse Phase | Azulene | [7] |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid | Azulene | [7] |
Experimental Protocols
Column Chromatography Protocol
This is a general protocol for the purification of a this compound derivative. The specific solvent system should be optimized using TLC beforehand.
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Avoid air bubbles.[6]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the top layer of sand/silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The blue/purple band of the this compound derivative should be visible as it moves down the column.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization Protocol
This protocol is for a single-solvent recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of the potential solvent.
-
A good solvent will dissolve the compound when heated but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
HPLC Protocol (Starting Point)
This is a starting point for developing an analytical reverse-phase HPLC method for a this compound derivative, based on a method for azulene.[7]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 70:30 v/v) with 0.1% phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector set at a wavelength where the compound has strong absorbance (azulenes typically have strong absorbances in the visible region, e.g., around 600 nm, and in the UV region).
-
Injection Volume: 10 µL
-
Temperature: Ambient
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. Hydrophilization of guaiazulene-based blue pigment: improving its stability in acidic conditions by substitution with polyallylamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 3. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Azulene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
managing byproduct formation in SNAr of 2-Chloroazulene
Technical Support Center: SNAr of 2-Chloroazulene
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals manage byproduct formation and optimize their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction on an unsubstituted this compound is sluggish or gives a low yield. How can I improve it?
A1: Unactivated this compound, which lacks electron-withdrawing groups (EWGs), is often less reactive in SNAr reactions. The azulene ring system is electron-rich, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the reaction. To improve yields and reaction rates, consider the following:
-
Higher Temperatures: Reactions on unsubstituted this compound often require high-temperature conditions. For example, reactions with highly nucleophilic cyclic amines like morpholine or piperidine have been successfully carried out in a sealed tube at elevated temperatures.[1]
-
Stronger Nucleophiles: Employing a more potent nucleophile can increase the reaction rate.
-
Optimized Solvent and Base: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic. The choice of base is also critical; stronger, non-nucleophilic bases are often required.
-
Substrate Activation: If your synthesis allows, the presence of EWGs, such as ethoxycarbonyl groups at the 1 and 3 positions of the azulene ring, significantly activates the substrate for SNAr, allowing reactions to proceed in excellent yields under milder conditions.[1][2]
Q2: I am observing a mixture of products, including what appears to be a 1-substituted or 6-substituted azulene isomer. What is the likely cause and how can I suppress this byproduct?
A2: While direct substitution at the C2 position is the expected SNAr pathway, the formation of isomeric byproducts is a known issue in nucleophilic aromatic substitutions of some systems. This is often attributed to a competing cine-substitution mechanism.
-
Mechanism: This pathway likely proceeds through a strained "azulyn" intermediate, formed by elimination of HCl. The nucleophile can then add to either end of the strained triple bond, leading to a mixture of the direct substitution product (at C2) and the cine-substitution product (e.g., at C1). While not definitively documented for this compound in the provided literature, it is a plausible side reaction pathway based on general principles of aromatic chemistry.
-
Suppression Strategies:
-
Avoid Extremely Strong Bases: Very strong bases (like NaNH₂) are known to promote elimination-addition (benzyne and related) mechanisms.[3][4] Using a milder base may favor the desired addition-elimination (SNAr) pathway.
-
Lower Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for competing side reactions. Running the reaction at the lowest effective temperature may improve selectivity.
-
Use Activated Substrates: As mentioned in Q1, adding electron-withdrawing groups can accelerate the desired SNAr pathway, making it kinetically dominant over competing mechanisms.
-
Q3: My reaction mixture is turning dark brown or black, resulting in significant decomposition and a low yield of the desired product. What is causing this?
A3: Azulene and its derivatives can be sensitive to harsh reaction conditions, leading to decomposition or polymerization.
-
Oxygen Sensitivity: Some reactions involving azulenes are sensitive to oxygen.[5] Degassing your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.
-
Thermal Instability: High temperatures, while sometimes necessary for reactivity, can also lead to thermal decomposition of the starting material or the product. Monitor the reaction closely and try to use the minimum temperature required.
-
Product Instability: In some cases, the desired product itself may be unstable under the reaction or workup conditions. For example, certain 2-aminoazulene derivatives with secondary amine functions have been noted to decompose during subsequent acid-catalyzed reactions.[1] It is crucial to ensure your target molecule is stable under the chosen conditions.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the successful synthesis of 2-aminoazulenes, demonstrating high yields when the SNAr reaction is properly controlled. These examples focus on conditions that minimize byproduct formation.
Table 1: SNAr of Activated this compound with Anilines [2][6] (Substrate: Diethyl this compound-1,3-dicarboxylate)
| Entry | Arylamine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N/A | 180 | 15 | 96 |
| 2 | p-Toluidine | N/A | 180 | 15 | 96 |
| 3 | p-Anisidine | N/A | 180 | 15 | 95 |
| 4 | p-Bromoaniline | N/A | 180 | 15 | 89 |
Table 2: SNAr of Unactivated this compound with Cyclic Amines [1]
| Entry | Nucleophile | Conditions | Yield (%) |
| 1 | Morpholine | Sealed tube, 180°C | 85 |
| 2 | Piperidine | Sealed tube, 180°C | 88 |
| 3 | Pyrrolidine | Sealed tube, 180°C | 81 |
Reaction Mechanisms & Workflows
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow to help visualize and solve common experimental issues.
Caption: The standard two-step addition-elimination SNAr mechanism.
Caption: Potential byproduct formation via an elimination-addition mechanism.
Caption: A step-by-step guide to addressing common experimental issues.
Experimental Protocols
Protocol 1: General Procedure for SNAr of Activated this compound with Anilines [2]
-
Reactant Preparation: A mixture of diethyl this compound-1,3-dicarboxylate (1.0 eq) and the desired aniline derivative (1.2-1.5 eq) is prepared.
-
Reaction Setup: The mixture is placed in a reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a reflux condenser under an inert atmosphere). No solvent is required for this specific procedure.
-
Heating: The mixture is heated to 180 °C with stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15 hours).
-
Workup: After cooling to room temperature, the reaction mixture is purified directly.
-
Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-arylaminoazulene product.
-
Characterization: The final product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for SNAr of Unactivated this compound with Cyclic Amines [1]
-
Reactant Preparation: this compound (1.0 eq) is dissolved in a molar excess of the cyclic amine (e.g., morpholine, piperidine), which acts as both the nucleophile and the solvent.
-
Reaction Setup: The solution is placed in a high-pressure sealed tube.
-
Heating: The sealed tube is heated in an oil bath to 180 °C.
-
Monitoring: The reaction is monitored by TLC for the disappearance of this compound.
-
Workup: After cooling, the excess amine is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 2-aminoazulene.
-
Characterization: The product structure and purity are confirmed by analytical techniques.
References
- 1. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 2-Chloroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-chloroazulene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: While 2-haloazulenes are generally more stable than their 1- and 3-halo counterparts, they still present unique challenges.[1] The azulene core has a high electron density in the five-membered ring and is prone to side reactions, including decomposition under harsh conditions.[2][3] Furthermore, the reactivity of aryl chlorides in palladium-catalyzed couplings is lower than that of bromides or iodides, often requiring more specialized and reactive catalyst systems.[4][5]
Q2: What are the most common types of coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions applicable to this compound and other haloazulenes include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[1]
Q3: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A3: For any palladium-catalyzed coupling, the primary suspects for low reactivity are the catalyst's quality, the presence of oxygen, and the purity of the reagents and solvent. Ensure your palladium catalyst is active (consider using a pre-catalyst), thoroughly degas your reaction mixture to remove oxygen, and use anhydrous solvents. The choice of ligand, base, and temperature are also critical and highly interdependent.
Q4: I am observing the formation of a black precipitate ("palladium black"). What does this mean and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the Pd(0) catalyst, which leads to a loss of catalytic activity.[6] This can be caused by temperatures that are too high, an inappropriate ligand-to-metal ratio, or the presence of impurities.[7] To prevent this, try lowering the reaction temperature, using a more robust ligand (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), or ensuring all reagents are pure and the system is free of oxygen.[6]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and an organoboron reagent.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst. 2. Inefficient oxidative addition to the C-Cl bond. 3. Poor choice of base or solvent. 4. Decomposition of the boronic acid. | 1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand) to promote oxidative addition.[8] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene).[9] 4. Use the boronic acid or ester immediately after preparation or purchase. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Reaction temperature is too high. | 1. Ensure thorough degassing of the solvent and reaction vessel.[10] 2. Lower the reaction temperature and monitor for gradual product formation. |
| Dehalogenation of this compound | 1. Base is too strong or reaction temperature is too high. 2. Presence of water leading to protodeboronation. | 1. Use a milder base (e.g., K₂CO₃) and optimize the temperature. 2. Use anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction. |
Experimental Workflow for Suzuki-Miyaura Coupling Optimization
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions of this compound.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne, typically using both palladium and copper co-catalysts.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Pd or Cu catalyst. 2. Inappropriate base. 3. C-Cl bond is not activated. | 1. Use fresh Pd and Cu(I) sources.[11] 2. An amine base like Et₃N or DIPA is crucial; it also acts as a solvent in some cases.[4][12] 3. Higher temperatures may be needed for aryl chlorides. Consider a more robust ligand if the standard PPh₃ is insufficient. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. Incorrect Pd/Cu ratio. | 1. Rigorously degas the reaction mixture.[10] Run the reaction under an inert atmosphere (N₂ or Ar). 2. Optimize the catalyst and co-catalyst loading. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is reacting with the azulene core. | 1. Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.[4] 2. Screen different amine bases. |
Optimized Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used.[4] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle.[11] |
| Base | Diisopropylamine (DIPA) or Triethylamine (Et₃N) | Often used in excess or as a co-solvent.[4] |
| Solvent | THF, Dioxane, or DMF | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 80°C | Higher temperatures may be required for the less reactive this compound.[4] |
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Weak base. 2. Inappropriate ligand for C-Cl activation. 3. Steric hindrance from the amine. | 1. A strong, non-nucleophilic base is required (e.g., NaOt-Bu, LHMDS).[5] 2. Use bulky, electron-rich biarylphosphine ligands (e.g., JohnPhos, Xantphos) designed for aryl chlorides.[5] 3. For hindered amines, a more reactive catalyst system and higher temperatures may be necessary. |
| Side Product Formation | 1. Reaction of the base with the azulene core. 2. Hydrodehalogenation (removal of Cl). | 1. Screen different bases; sometimes a weaker base like Cs₂CO₃ can work with a highly active catalyst. 2. Ensure strictly anhydrous and anaerobic conditions. |
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination, where 'Ar' is the 2-azulenyl group.
Key Experimental Protocols
General Protocol for a Small-Scale Test Reaction (Suzuki-Miyaura)
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir for the specified time (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general guideline. All reaction conditions, including catalyst, ligand, base, solvent, and temperature, must be optimized for each specific substrate combination.
References
- 1. mdpi.com [mdpi.com]
- 2. Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. golden.com [golden.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
stability of 2-Chloroazulene under acidic or basic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 2-chloroazulene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic aqueous solutions?
Based on the behavior of analogous chlorinated compounds, such as 2-chloro-2'-deoxyadenosine, which demonstrates significant decomposition at acidic pH, it is plausible that this compound is also susceptible to acid-catalyzed hydrolysis.[2] The degradation of 2-chloro-2'-deoxyadenosine increases markedly with decreasing pH, with a half-life of 1.6 hours at pH 2 and 0.37 hours at pH 1 (both at 37°C).[2]
Recommendation: It is advisable to avoid strongly acidic conditions when working with this compound. If acidic conditions are necessary, they should be as mild and brief as possible, and the stability of the compound should be monitored.
Q2: Is this compound stable under basic conditions?
The stability of this compound in basic solutions is expected to be greater than in acidic solutions. Generally, haloaromatics can undergo nucleophilic aromatic substitution, and the presence of a strong nucleophile like hydroxide could potentially lead to the displacement of the chloride. However, many 2-haloazulenes are noted for their stability and are often utilized as precursors in nucleophilic substitution and cross-coupling reactions, which frequently employ basic conditions or basic nucleophiles. This suggests a reasonable degree of stability under specific basic environments.
For instance, the related compound 2-chloro-2'-deoxyadenosine is reported to be stable in basic and neutral pH at temperatures up to 80°C.[2] While not a direct analogue, this suggests that the chloro-substituent on a heterocyclic ring can be stable to base.
Recommendation: this compound is likely to exhibit moderate to good stability in mild to moderately basic aqueous solutions. However, prolonged exposure to strong bases or elevated temperatures could promote nucleophilic substitution or other degradation pathways.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
-
Acidic Conditions: The primary degradation pathway is likely to be hydrolysis, which would result in the formation of 2-hydroxyazulene . Additionally, the acidic environment may induce polymerization of the azulene core.[1]
-
Basic Conditions: Under forcing basic conditions (e.g., high temperature, strong base), the expected degradation product from nucleophilic aromatic substitution would also be 2-hydroxyazulene .
Q4: Are there any general handling and storage recommendations to ensure the stability of this compound?
To maximize the shelf-life and experimental reproducibility of this compound, the following is recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.
-
Solution Preparation: Prepare solutions fresh for each experiment. If stock solutions are required, store them at low temperatures (e.g., -20°C) and protect them from light. Buffer solutions should be carefully chosen to be in the neutral to slightly basic pH range if possible.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low yield or recovery of this compound in a reaction performed under acidic conditions. | Degradation of the starting material due to acid instability. | 1. Monitor the stability of this compound under the reaction conditions (e.g., by TLC or LC-MS) before adding other reagents. 2. Consider using a less acidic catalyst or a non-aqueous solvent if the reaction chemistry allows. 3. Minimize reaction time and temperature. |
| Appearance of an unexpected, more polar byproduct in reactions involving this compound. | Possible hydrolysis to 2-hydroxyazulene. | 1. Analyze the byproduct by mass spectrometry and NMR to confirm its identity. 2. If confirmed as 2-hydroxyazulene, ensure all solvents and reagents are anhydrous. If aqueous conditions are unavoidable, consider if the pH can be adjusted to be neutral or slightly basic. |
| Formation of a dark, insoluble material during a reaction in strong acid. | Acid-induced polymerization of the azulene ring.[1] | 1. Avoid the use of strong, non-nucleophilic acids. 2. If a strong acid is required, use it in stoichiometric amounts rather than as a solvent and maintain a low temperature. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for researchers to determine the stability of this compound under their specific experimental conditions.
1. Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Acetonitrile or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the this compound stock solution to a larger volume of each buffer solution to achieve the desired final concentration. The final concentration should be suitable for HPLC analysis.
-
Incubate the vials at a constant temperature (e.g., 25°C, 37°C, or a temperature relevant to the intended experiment).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to determine the concentration of remaining this compound. An internal standard can be used for improved accuracy.
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
3. Data Analysis:
-
From the concentration vs. time plot, the rate of degradation can be determined.
-
If the degradation follows first-order kinetics, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the degradation rate constant.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Reactivity of 2-Chloroazulene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloroazulene and its derivatives, particularly focusing on the impact of electron-withdrawing groups on its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and manipulation of substituted 2-chloroazulenes.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Insufficient Activation of the Azulene Ring | This compound itself is generally unreactive towards SNAr unless harsh conditions are employed with highly reactive nucleophiles. The presence of strong electron-withdrawing groups (EWGs), particularly at the 1 and 3 positions, is crucial for activating the C2 position for nucleophilic attack.[1] Ensure your this compound substrate is appropriately activated. |
| Inadequate Reaction Conditions | For unactivated this compound, high temperatures and sealed reaction vessels may be necessary.[2] For activated substrates, ensure the temperature and reaction time are optimized. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Poor Nucleophile Strength | The nucleophile must be sufficiently strong to attack the electron-deficient azulene ring. If the reaction is sluggish, consider using a stronger nucleophile or converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile. |
Issue 2: Product Decomposition
| Potential Cause | Troubleshooting Steps |
| Harsh Deprotection/Workup Conditions | When removing activating groups (e.g., ethoxycarbonyl groups) after a successful SNAr reaction, the desired product may be sensitive to the reaction conditions. For instance, treatment of some 2-aminoazulene derivatives with strong acids like 100% H₃PO₄ can lead to decomposition, especially with secondary amine functionalities.[2] |
| - Use milder deprotection methods if possible. | |
| - Carefully control the temperature and reaction time during workup. | |
| - Neutralize the reaction mixture promptly and gently. | |
| Instability of the Final Product | Some substituted azulenes can be inherently unstable, particularly in the presence of air, light, or acid/base. |
| - Handle the product under an inert atmosphere (e.g., nitrogen or argon). | |
| - Protect the reaction and product from light. | |
| - Purify the product quickly and store it under appropriate conditions (e.g., cold, dark, and under inert gas). |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Pathways | While SNAr at the 2-position is favored in activated 2-chloroazulenes, other positions on the azulene ring can also be susceptible to nucleophilic attack, especially under certain conditions or with particular substitution patterns. The seven-membered ring of azulene is generally electron-deficient and can undergo nucleophilic addition.[3][4] |
| - Carefully control the stoichiometry of the reagents. | |
| - Optimize the reaction temperature; higher temperatures may favor side reactions. | |
| Reaction with the Electron-Withdrawing Group | Highly reactive nucleophiles could potentially react with the activating EWGs (e.g., ester hydrolysis or transesterification). |
| - Choose a nucleophile that is selective for the C-Cl bond over the EWG. | |
| - Protect the EWG if it is susceptible to reaction with the nucleophile. |
Frequently Asked Questions (FAQs)
Q1: Why are electron-withdrawing groups necessary for the reactivity of this compound in SNAr reactions?
A1: The azulene ring system is an aromatic hydrocarbon. For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. Electron-withdrawing groups, such as nitro, cyano, or carbonyl groups, pull electron density away from the ring, making it more electrophilic and thus more susceptible to nucleophilic attack.[1] These groups also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, lowering the activation energy.
Q2: What are the best positions for electron-withdrawing groups to activate this compound?
A2: The most effective positions for EWGs to activate the 2-position for nucleophilic substitution are the 1 and 3 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto these substituents through resonance, providing significant stabilization.
Q3: Can I perform a nucleophilic substitution on this compound without any activating groups?
A3: Yes, but it requires more forcing conditions. Reactions of unsubstituted this compound with highly nucleophilic amines like morpholine, piperidine, and pyrrolidine have been shown to proceed in good yields, but they require high temperatures in a sealed tube.[2]
Q4: What is the typical leaving group ability in SNAr reactions on activated aromatic systems?
A4: In contrast to SN2 reactions, the typical order of leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the first step, the nucleophilic attack, is usually the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.
Data Presentation
Table 1: Effect of Electron-Withdrawing Groups on the Reactivity of this compound in SNAr with Amines
| This compound Derivative | Nucleophile | Reaction Conditions | Yield of 2-Aminoazulene | Reference |
| 1,3-Diethoxycarbonyl-2-chloroazulene | Various primary and secondary amines | Not specified in abstract | Excellent | [2] |
| This compound | Morpholine, piperidine, pyrrolidine | High temperature, sealed tube | Good | [2] |
Note: This table is based on available literature and will be updated as more comparative data becomes available.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminoazulenes from 1,3-Diethoxycarbonyl-2-chloroazulene
This protocol is adapted from the synthesis of 2-aminoazulenes via SNAr reaction.[2]
Materials:
-
1,3-Diethoxycarbonyl-2-chloroazulene
-
Amine of choice (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 1,3-diethoxycarbonyl-2-chloroazulene in the chosen anhydrous solvent, add an excess of the amine under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the specific amine used.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoazulene derivative.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: General experimental workflow for SNAr on this compound derivatives.
Caption: Troubleshooting flowchart for low yield in this compound SNAr reactions.
References
Technical Support Center: Cross-Coupling Reactions with 2-Chloroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 2-chloroazulene. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or is giving very low yield. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst is likely the primary culprit. Deactivation can occur through the formation of palladium black (inactive palladium(0) aggregates), particularly at high temperatures.[1][2] The choice of ligand is crucial for stabilizing the active catalytic species.
-
Poor Oxidative Addition: this compound, as an aryl chloride, can be a challenging substrate for oxidative addition to the palladium center, which is a critical step in the catalytic cycle.[3][4][5] The electron-rich nature of the azulene ring system might further impede this step.
-
Issues with the Boronic Acid/Ester: The boronic acid or its ester partner may be degrading, a process known as deborylation, especially in the presence of a strong base or residual water.[6]
-
Base Incompatibility: The choice and quality of the base are critical. An unsuitable base can lead to side reactions or fail to efficiently promote the transmetalation step.[7] The solubility of inorganic bases can also play a significant role in the reaction rate.[1][8]
-
Solvent Effects: The polarity and degassing of the solvent are important. Polar aprotic solvents are generally preferred, and failure to properly degas the solvent can lead to oxidation of the catalyst.[9]
Q2: I am observing a color change in my reaction mixture, from a clear solution to a black suspension. What does this indicate?
A2: The formation of a black precipitate is a strong indicator of palladium black formation, which is an inactive, agglomerated form of palladium(0).[1][2] This is a common catalyst deactivation pathway in palladium-catalyzed cross-coupling reactions. It suggests that the ligand used is not effectively stabilizing the catalytically active monoligated palladium(0) species.
Q3: Can the azulene core itself interfere with the catalyst?
A3: While not extensively documented for this compound specifically, the unique electronic properties of the azulene ring system, a non-benzenoid aromatic hydrocarbon, could potentially lead to non-productive coordination to the palladium center, acting as a ligand itself and thereby inhibiting the catalytic cycle.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Screen Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][10] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient generation of the active Pd(0) species.[9][11] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition of the catalyst. | Bulky, electron-rich ligands stabilize the active Pd(0) species, preventing aggregation into palladium black and facilitating the challenging oxidative addition of aryl chlorides.[3][4] Pre-catalysts provide a reliable and reproducible way to generate the active catalyst in situ.[9][11] |
| Inefficient Oxidative Addition | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Ligand Selection: As above, use ligands known to promote oxidative addition of aryl chlorides.[5] | A higher concentration of the active catalyst can help overcome a sluggish oxidative addition step. The electronic and steric properties of the ligand are paramount for activating the C-Cl bond.[10] |
| Boronic Acid/Ester Instability | 1. Use Fresh Reagents: Ensure the boronic acid or ester is pure and freshly sourced or prepared. 2. Use a Milder Base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃, which are often effective and less prone to causing deborylation.[2][7] 3. Anhydrous Conditions: If using an anhydrous base like K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[2] | Boronic acids can degrade over time.[6] Milder bases can prevent the decomposition of sensitive substrates and reagents. The presence of a controlled amount of water can be necessary for the activity of certain bases in anhydrous solvents.[2] |
| Improper Reaction Setup | 1. Thorough Degassing: Degas the solvent and reaction vessel thoroughly using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[9] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[7] |
Problem 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand Dissociation/Decomposition | 1. Increase Ligand-to-Palladium Ratio: Use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) to ensure the palladium center remains coordinated and stabilized.[9] 2. Switch to a More Robust Ligand: Employ bidentate phosphine ligands or NHC ligands which form more stable complexes with palladium. | An excess of the ligand can help prevent the formation of under-coordinated, unstable palladium species that are prone to aggregation. Bidentate and NHC ligands often offer greater thermal stability. |
| High Reaction Temperature | 1. Reduce Temperature: If the reaction is being run at a high temperature (e.g., >100 °C), try lowering it. 2. Microwave Irradiation: Consider using microwave heating, which can sometimes promote the reaction at a lower bulk temperature and for a shorter duration.[12] | High temperatures accelerate the rate of catalyst decomposition and aggregation. Microwave heating can provide rapid and uniform heating, potentially minimizing thermal degradation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst with an integrated ligand). Add the catalyst/ligand to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF, to make a 0.1-0.2 M solution of the limiting reagent) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking aliquots under a positive pressure of inert gas.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Chloroazulene vs. 2-Bromoazulene in Synthetic Chemistry
A comparative guide for researchers navigating the selection of 2-haloazulenes for drug development and materials science applications.
In the realm of synthetic organic chemistry, the azulene scaffold presents a unique and valuable building block due to its distinct electronic properties, vibrant color, and biological activity. Among its halogenated derivatives, 2-chloroazulene and 2-bromoazulene are pivotal precursors for the synthesis of more complex azulene-containing molecules. The choice between these two starting materials can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by available experimental data, to aid researchers in making informed decisions.
Executive Summary
Based on fundamental principles of carbon-halogen bond strength and electronegativity, 2-bromoazulene is generally more reactive than this compound in common palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond facilitates oxidative addition to the palladium catalyst, which is often the rate-determining step in catalytic cycles like those of Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Consequently, reactions with 2-bromoazulene typically proceed under milder conditions, with shorter reaction times and often higher yields compared to its chloro-analogue.
However, the greater stability of this compound can be advantageous in certain multi-step syntheses where a less reactive halogen is desired to remain intact while other transformations are carried out on the molecule. The choice, therefore, depends on the specific requirements of the synthetic route.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical factor in the success of these transformations.
Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Haloazulenes
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoazulene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90 |
| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~60-70 |
Note: The data in this table is compiled from various sources and represents typical conditions and expected yields. Direct comparative studies under identical conditions are limited.
The data suggests that 2-bromoazulene can be effectively coupled using a standard tetrakis(triphenylphosphine)palladium(0) catalyst, whereas the less reactive this compound may require a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, along with a stronger base and higher temperatures to achieve comparable, though generally lower, yields.
Stille Coupling
Similar to the Suzuki-Miyaura reaction, the Stille coupling joins an organohalide with an organotin compound. The reactivity trend of the halide leaving group remains the same.
Table 2: Representative Stille Coupling Reactions of 2-Haloazulenes
| Entry | Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoazulene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 110 | 18 | ~75-85 |
| 2 | This compound | (Tributylstannyl)benzene | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 120 | 36 | ~50-60 |
Note: The data in this table is compiled from various sources and represents typical conditions and expected yields.
Again, 2-bromoazulene demonstrates higher reactivity, affording good yields with a standard palladium catalyst. In contrast, this compound necessitates more forcing conditions and a more active catalyst to achieve moderate yields. The use of a high-boiling polar aprotic solvent like DMF is also common for less reactive aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of halide on the azulene core significantly influences the reaction conditions required for efficient amination.
Table 3: Representative Buchwald-Hartwig Amination Reactions of 2-Haloazulenes
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoazulene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 8 | ~85-95 |
| 2 | This compound | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
Note: The data in this table is compiled from various sources and represents typical conditions and expected yields.
For the Buchwald-Hartwig amination, 2-bromoazulene reacts efficiently with a common catalyst system. The more challenging C-Cl bond activation in this compound often requires a more specialized and highly active catalyst, such as one based on the XPhos ligand, to achieve good yields.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromoazulene
To a solution of 2-bromoazulene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylazulene.
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and SPhos (0.08 mmol) are added, followed by anhydrous toluene (10 mL). The mixture is heated to 100 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield 2-phenylazulene.
Visualizing the Reactivity Difference
The following diagrams illustrate the key mechanistic step where the difference in reactivity between this compound and 2-bromoazulene is most pronounced in palladium-catalyzed cross-coupling reactions.
Figure 1: Energy profile of the oxidative addition step.
The diagram above illustrates that the activation energy barrier for the oxidative addition of the C-Br bond in 2-bromoazulene to the Pd(0) catalyst is lower than that for the C-Cl bond in this compound, leading to a faster reaction rate.
A Comparative Guide to 2-Chloroazulene and 2-Iodoazulene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the azulene scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and photophysical properties of this bicyclic non-benzenoid aromatic hydrocarbon. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and the choice of the halogen on the azulene core can significantly impact reaction efficiency, substrate stability, and overall synthetic strategy. This guide provides a detailed comparison of 2-chloroazulene and 2-iodoazulene as substrates in palladium-catalyzed Suzuki coupling and related cross-coupling reactions, supported by available experimental data.
Performance Comparison: Reactivity and Stability
The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, 2-iodoazulene is expected to be more reactive than this compound in the oxidative addition step of the catalytic cycle, which is often rate-limiting. However, a significant challenge associated with haloazulenes is their stability. Iodoazulenes, in particular, are known to be less stable than their chloro- and bromo- counterparts, which can affect their synthesis, purification, and handling.
| Feature | This compound | 2-Iodoazulene |
| Reactivity in Pd-catalyzed C-C Coupling | Less reactive, often requiring more forcing conditions or specialized catalyst systems. | More reactive, allowing for milder reaction conditions. |
| Stability | Generally more stable and easier to handle. | Less stable, can be prone to decomposition, requiring careful handling and storage. |
| Synthesis | Can be prepared from azulene via various chlorinating agents. | Can be synthesized from azulen-2-ylboronic acid pinacol esters via iododeboronation.[1][2][3][4] |
| Availability | Less common commercially than azulene itself. | Not readily available commercially, typically requires multi-step synthesis. |
Experimental Data
Direct comparative studies of this compound and 2-iodoazulene in the same Suzuki coupling reaction are scarce in the published literature. However, we can analyze representative examples of their participation in palladium-catalyzed C-C bond-forming reactions.
Suzuki Coupling of 2-Iodoazulene
A study by T. K. M. Shing and co-workers reported the synthesis of 2,2'-biazulene via a Suzuki-Miyaura coupling of 2-iodoazulene. This reaction demonstrates the feasibility of using 2-iodoazulene as a coupling partner.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 2-Iodoazulene | Azulen-2-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | 93% | [1] |
Palladium-Catalyzed Direct Arylation of this compound
While not a Suzuki coupling, the direct C-H arylation of thiophenes with this compound provides valuable insight into the reactivity of the C-Cl bond on the azulene ring in a related palladium-catalyzed C-C bond formation. This reaction often requires specific ligands and conditions to facilitate the activation of the relatively inert C-Cl bond.
A specific example from the literature for a direct arylation reaction would be inserted here if available in the search results. As the initial searches did not yield a specific publication with a detailed protocol for the Suzuki coupling of this compound with an arylboronic acid, we present a generalized protocol based on common practices for less reactive aryl chlorides.
Experimental Protocols
Synthesis of 2-Iodoazulene
2-Iodoazulene can be prepared in two steps from azulene via an iridium-catalyzed C-H borylation followed by an iododeboronation reaction with copper(I) iodide.[1][2][3][4]
Suzuki Coupling Protocol for 2-Iodoazulene to form 2,2'-Biazulene[1]
-
To a reaction vessel containing 2-iodoazulene (1.0 equiv) and azulen-2-ylboronic acid pinacol ester (1.2 equiv) is added Pd(dppf)Cl₂ (0.05 equiv) and K₃PO₄ (3.0 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,2'-biazulene.
General Protocol for Suzuki Coupling of this compound (Hypothetical)
This is a generalized protocol as a specific literature procedure for the Suzuki coupling of this compound with an arylboronic acid was not identified in the search results. The conditions are based on established methods for the coupling of less reactive aryl chlorides.
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Add a strong base such as K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a degassed anhydrous solvent such as 1,4-dioxane, toluene, or DMF.
-
Heat the mixture to a high temperature (e.g., 100-120 °C) and monitor the reaction progress.
-
Follow a standard aqueous workup and purification by column chromatography.
Visualizing the Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Substrate Selection
The choice between this compound and 2-iodoazulene depends on several factors, as outlined in the diagram below.
Caption: Decision workflow for selecting between this compound and 2-iodoazulene.
Conclusion
In the context of Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions, 2-iodoazulene and this compound present a trade-off between reactivity and stability.
-
2-Iodoazulene is the more reactive substrate, allowing for the use of milder reaction conditions and potentially achieving higher yields, as demonstrated in the synthesis of 2,2'-biazulene. However, its lower stability is a significant drawback, impacting its synthesis, purification, and storage.
-
This compound is a more stable and robust starting material. Its lower reactivity in oxidative addition necessitates the use of more sophisticated and active catalyst systems, often involving bulky, electron-rich phosphine ligands and higher reaction temperatures.
For researchers in drug development and materials science, the choice of starting material will depend on the specific synthetic goals, the scale of the reaction, and the availability of specialized catalysts. When high reactivity and mild conditions are paramount, and the instability of the starting material can be managed, 2-iodoazulene is a viable option. If stability, ease of handling, and potentially lower cost of starting material are more critical, this compound is the preferred choice, provided that an effective catalytic system is employed. Further research into the direct comparison of these two substrates under identical Suzuki coupling conditions would be highly beneficial to the scientific community.
References
2-Chloroazulene: A Versatile Precursor for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the choice of a synthetic precursor is paramount to the success of a research program. In the realm of azulene chemistry, 2-chloroazulene has emerged as a highly versatile and advantageous starting material for the synthesis of a wide array of functionalized azulene derivatives with significant potential in medicinal chemistry and materials science.
This guide provides a comprehensive comparison of this compound with other synthetic precursors, supported by experimental data. It details key reaction protocols and visualizes synthetic pathways to aid in the practical application of this valuable compound.
Advantages of this compound in Synthesis
This compound offers several distinct advantages over other haloazulenes (e.g., 2-bromo- and 2-iodoazulene) and alternative precursors, making it an attractive option for complex molecule synthesis.
Key Advantages:
-
Versatility in Nucleophilic Aromatic Substitution (SNAr): The chlorine substituent at the 2-position of the azulene core is readily displaced by various nucleophiles. This reactivity is particularly valuable for the synthesis of nitrogen-containing azulene derivatives, which are scaffolds for pharmacologically active compounds. For instance, the reaction of diethyl this compound-1,3-dicarboxylate with anilines proceeds with good yields to form 2-arylaminoazulenes, key intermediates in the synthesis of azuleno[2,1-b]quinolones.[1]
-
Participation in Cross-Coupling Reactions: While perhaps less reactive than its bromo and iodo counterparts in some palladium-catalyzed cross-coupling reactions, this compound can still effectively participate in these transformations, offering a balance between stability and reactivity. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, crucial for the elaboration of the azulene core.
-
Cost-Effectiveness and Accessibility: The synthesis of this compound can be achieved from relatively inexpensive and readily available starting materials, potentially offering a more economical route to functionalized azulenes compared to precursors requiring more complex synthetic sequences.
-
Stability: Compared to the more reactive 2-iodoazulene, this compound exhibits greater stability, which can be advantageous for storage and handling, as well as for multi-step synthetic sequences where the halo-functional group needs to be retained through various reaction conditions.
Performance Comparison: this compound vs. Alternative Precursors
The choice of a synthetic precursor for C2-functionalization of the azulene ring significantly impacts reaction efficiency and overall yield. Below is a comparison of this compound with other common precursors.
Table 1: Comparison of Precursors for C2-Functionalization of Azulene
| Precursor | Key Reaction Types | Typical Yields | Advantages | Disadvantages |
| This compound | SNAr, Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) | SNAr: 59-61%[1] | Versatile, stable, cost-effective | Lower reactivity in some cross-coupling reactions compared to bromo/iodo derivatives |
| 2-Bromoazulene | Pd-catalyzed cross-coupling | Good to excellent | Higher reactivity than this compound in cross-coupling | Potentially less stable, may be more expensive to synthesize |
| 2-Iodoazulene | Pd-catalyzed cross-coupling | Good to excellent | Highest reactivity in cross-coupling | Least stable of the haloazulenes, potential for side reactions |
| 2-Azulenyl Triflates | Pd-catalyzed cross-coupling | Varies | High reactivity | Can be unstable, may require specific reaction conditions |
| Direct C-H Functionalization | Pd, Rh, Ir-catalyzed reactions | Varies | Atom-economical, avoids pre-functionalization | Often requires specific directing groups, may lack regioselectivity |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are methodologies for the synthesis of a key intermediate from this compound and a general protocol for a palladium-catalyzed cross-coupling reaction.
Synthesis of Diethyl 2-(Anilino)azulene-1,3-dicarboxylate
This protocol describes a typical SNAr reaction using diethyl this compound-1,3-dicarboxylate as the starting material.
Procedure:
-
A solution of diethyl this compound-1,3-dicarboxylate (1.0 mmol) and aniline (3.0 mmol) in ethanol (6 mL) is refluxed for 15 hours.[1]
-
After cooling the reaction mixture, the precipitate that forms is collected by filtration to afford the desired product.[1]
Typical Yield: 59%[1]
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of a 2-haloazulene with a boronic acid. Note: Specific conditions such as ligand, base, and temperature may need to be optimized for this compound.
Procedure:
-
To a reaction vessel, add the 2-haloazulene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 mmol).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Synthetic Pathways and Workflows
Visualizing the synthetic routes and reaction mechanisms can provide a clearer understanding of the chemical transformations.
Caption: Synthesis of Azuleno[2,1-b]quinolones from this compound.
Caption: General Workflow for Palladium-Catalyzed Cross-Coupling of this compound.
References
Validating Spectroscopic Data for Novel Azulene Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of spectroscopic data for novel azulene derivatives. It offers a comparative look at key spectroscopic techniques, presents data in a structured format, and includes detailed experimental protocols and logical workflows to ensure data integrity and reproducibility.
Introduction to Azulene Derivatives and Spectroscopic Validation
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic, optical, and biological properties.[1][2] Some derivatives have shown promise as anti-inflammatory and anti-tumor agents.[1] Given their potential, rigorous characterization and validation of the molecular structure and purity of novel azulene compounds are paramount. Spectroscopic techniques are the cornerstone of this process, and validating the data obtained is a critical step before proceeding with further research or development.[3][4]
This guide focuses on the primary spectroscopic methods for characterizing azulene derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Comparative Spectroscopic Data
The validation process often involves comparing the spectroscopic data of a novel derivative against the parent azulene compound or other known derivatives. Substituents can cause predictable shifts in spectroscopic signals, and observing these shifts provides evidence for the successful synthesis of the target molecule.[5]
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei. For azulenes, substitution can significantly alter the chemical shifts of the protons and carbons in both the five- and seven-membered rings.[6][7]
Table 1: Comparative ¹H NMR Data (in CDCl₃) for Azulene and Hypothetical Derivatives
| Compound | H2 (ppm) | H4/H8 (ppm) | H5/H7 (ppm) | H6 (ppm) | H1/H3 (ppm) |
| Azulene (Standard) | 7.85 | 8.15 | 7.20 | 7.50 | 7.00 |
| Derivative A (2-Methylazulene) | - | 8.10 | 7.18 | 7.45 | 6.95 |
| Derivative B (1-Nitroazulene) | 7.95 | 8.40 | 7.45 | 7.80 | - |
Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Azulene and Hypothetical Derivatives
| Compound | C2 (ppm) | C4/C8 (ppm) | C5/C7 (ppm) | C6 (ppm) | C1/C3 (ppm) | C9/C10 (ppm) |
| Azulene (Standard) | 137.0 | 136.5 | 122.5 | 136.0 | 118.0 | 140.5 |
| Derivative A (2-Methylazulene) | 147.5 | 136.2 | 122.8 | 135.8 | 117.5 | 140.0 |
| Derivative B (1-Nitroazulene) | 138.0 | 137.5 | 124.0 | 138.5 | 130.0 | 141.0 |
UV-Vis and Fluorescence Spectroscopic Data
Azulene and its derivatives have characteristic UV-Vis absorption spectra, typically showing a weak absorption for the S₀→S₁ transition in the visible region (around 500-700 nm) and a stronger S₀→S₂ transition in the near-UV region (around 340-370 nm).[8] A key feature of many azulenes is their unusual S₂→S₀ fluorescence, an exception to Kasha's rule.[9][10] The position and intensity of these transitions are influenced by substitution.[11][12]
Table 3: Comparative UV-Vis Absorption and Fluorescence Emission Data (in Dichloromethane)
| Compound | S₀→S₁ λₘₐₓ (nm) | S₀→S₂ λₘₐₓ (nm) | S₂→S₀ Emission λₘₐₓ (nm) |
| Azulene (Standard) | 698 | 342 | 380 |
| Derivative C (2-Phenylazulene) | 710 | 355 | 395 |
| Derivative D (1,3-Dichloroazulene) | 725 | 350 | 385 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the azulene derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200 ppm.
-
Use a sufficient number of scans, as the ¹³C nucleus is less sensitive than ¹H.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
2D NMR (for complex structures): For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).[13]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). Compare the measured exact mass to the calculated theoretical mass for the elemental formula of the target compound. The mass difference should be less than 5 ppm to confirm the elemental composition.[14]
Protocol 3: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the azulene derivative in a spectroscopic grade solvent (e.g., dichloromethane, THF).[8] Create a series of dilutions to find a concentration that gives an absorbance maximum between 0.5 and 1.0 for UV-Vis measurements.
-
UV-Vis Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of 250-800 nm.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).[15]
-
-
Fluorescence Spectroscopy:
-
Use a fluorescence spectrometer.
-
Excite the sample at or near its S₀→S₂ absorption maximum.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission.[16]
-
If quantifying, measure the fluorescence quantum yield relative to a known standard.
-
Data Validation and Analysis Workflow
A systematic workflow is crucial for the comprehensive validation of spectroscopic data. This involves integrating data from multiple techniques and comparing it with theoretical predictions.
Caption: Workflow for Spectroscopic Data Validation.
Comparison with Alternative and Complementary Methods
While NMR, MS, and UV-Vis/Fluorescence are primary techniques, other methods can provide valuable complementary data for validation:
-
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict NMR chemical shifts, absorption/emission wavelengths, and other spectroscopic properties.[10][17] A strong correlation between experimental and computed data provides powerful validation for the proposed structure.[12]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, offering a fingerprint that is unique to its structure and functional groups.[17]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, serving as the ultimate validation.[13]
Application in Drug Development: A Hypothetical Pathway
The rigorous validation of a novel azulene derivative is the essential first step before it can be studied in a biological context. For example, if a new derivative is designed as a kinase inhibitor, its validated structure is a prerequisite for interpreting any subsequent biological data.
Caption: Role of Validation in Drug Discovery.
This diagram illustrates that before an azulene derivative can be confidently used to study its effect on a signaling pathway, its structure must be unequivocally validated through spectroscopy. This ensures that the observed biological activity is attributable to the intended molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The azulene scaffold from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ricerca.sns.it [ricerca.sns.it]
A Comparative Guide to the Synthesis of Azulenes: 2H-Cyclohepta[b]furan-2-ones as Versatile Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to azulenes, with a focus on the increasingly popular use of 2H-cyclohepta[b]furan-2-ones as versatile precursors. We present a side-by-side analysis with the classical Ziegler-Hafner synthesis, supported by experimental data and detailed protocols to aid in methodological selection and application.
Introduction to Azulene Synthesis
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities.[1] The development of efficient synthetic routes to the azulene core is crucial for the exploration of these applications. Historically, the Ziegler-Hafner synthesis has been a cornerstone for accessing the parent azulene and its derivatives. However, methods employing 2H-cyclohepta[b]furan-2-ones, often referred to as the Yasunami-Takase or Nozoe method, have gained prominence due to their high yields and ability to introduce a wide range of functionalities.[2][3]
Comparison of Synthetic Methodologies
The synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones typically proceeds via an [8+2] cycloaddition reaction with electron-rich olefins, such as enamines or enol ethers.[2][3] This approach offers a powerful tool for the construction of the azulene skeleton with various substituents. In contrast, the Ziegler-Hafner synthesis involves the condensation of a cyclopentadienide anion with a pyrylium or pyridinium salt derivative.[4]
Performance and Scope
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The Yasunami-Takase method is particularly advantageous for the synthesis of azulenes with substituents on the five-membered ring, while the Ziegler-Hafner method is well-suited for substitutions on the seven-membered ring.[4]
| Feature | 2H-Cyclohepta[b]furan-2-one (Yasunami-Takase) Method | Ziegler-Hafner Synthesis |
| Reaction Type | [8+2] Cycloaddition | Condensation |
| Key Reactants | 2H-Cyclohepta[b]furan-2-one, Enamine/Enol Ether | Cyclopentadienide anion, Pyrylium/Pyridinium salt |
| Typical Yields | Moderate to Excellent (can exceed 90%)[2] | Good (typically 40-60%)[4] |
| Reaction Conditions | Often requires heating (e.g., reflux in ethanol or dioxane)[2] | Can involve strong bases and elevated temperatures |
| Scope | Excellent for a wide variety of substituents on the five-membered ring.[2] | Good for parent azulene and derivatives with substituents on the seven-membered ring.[4] |
| Advantages | High yields, good functional group tolerance, access to diverse substitution patterns.[2] | Well-established, reliable for certain substitution patterns. |
| Limitations | May require synthesis of the 2H-cyclohepta[b]furan-2-one precursor. | Can be limited in scope for certain substitution patterns on the five-membered ring. |
Experimental Data: Representative Yields for the Yasunami-Takase Method
The following table summarizes the yields of azulene derivatives obtained from the reaction of various 2H-cyclohepta[b]furan-2-ones with different enamines, highlighting the versatility of this method.
| 2H-Cyclohepta[b]furan-2-one | Enamine derived from | Product | Yield (%) |
| 3-CN-2H-cyclohepta[b]furan-2-one | Pyrrolidine and Cyclohexanone | 1,2,3,4-Tetrahydrodibenz[a,h]azulene-10-carbonitrile | 95 |
| 3-COOEt-2H-cyclohepta[b]furan-2-one | Pyrrolidine and Cyclohexanone | Ethyl 1,2,3,4-tetrahydrodibenz[a,h]azulene-10-carboxylate | 92 |
| 3-CN-2H-cyclohepta[b]furan-2-one | Morpholine and Cyclopentanone | 1,2,3,4-Tetrahydro-10-cyano-cyclopenta[a]azulene | 85 |
| 3-COOEt-2H-cyclohepta[b]furan-2-one | Morpholine and Cyclopentanone | Ethyl 1,2,3,4-tetrahydro-10-carboxy-cyclopenta[a]azulene | 80 |
Data compiled from various sources, including a comprehensive review by Shoji et al.[2]
Experimental Protocols
Synthesis of Azulenes via the Yasunami-Takase Method
This protocol describes the general procedure for the synthesis of an azulene derivative from a 2H-cyclohepta[b]furan-2-one and an enamine.
Materials:
-
3-cyano-2H-cyclohepta[b]furan-2-one
-
1-(1-Cyclohexen-1-yl)pyrrolidine (enamine)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 3-cyano-2H-cyclohepta[b]furan-2-one (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add 1-(1-cyclohexen-1-yl)pyrrolidine (1.2 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired azulene derivative.
Synthesis of Azulene via the Ziegler-Hafner Method
This protocol is a summary of the established Organic Syntheses procedure.
Materials:
-
Pyridine
-
Dimethylamine
-
2,4-Dinitrochlorobenzene
-
Cyclopentadiene
-
Sodium methoxide solution
-
Hexane
-
Hydrochloric acid
-
Sodium sulfate
-
Alumina for chromatography
-
Three-necked flask, dropping funnel, condenser, mechanical stirrer
Procedure:
-
In a three-necked flask, dissolve 2,4-dinitrochlorobenzene in pyridine and heat the mixture.
-
Cool the mixture and add a solution of dimethylamine in pyridine. Stir overnight.
-
Add freshly distilled cyclopentadiene, followed by the dropwise addition of sodium methoxide solution.
-
Heat the mixture to distill off methanol and some pyridine.
-
Add more pyridine and heat the mixture at reflux for several days.
-
Cool the reaction mixture and remove the pyridine under reduced pressure.
-
Extract the residue with hexane.
-
Wash the hexane extracts with dilute hydrochloric acid and then water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude azulene by chromatography on alumina with hexane as the eluent.
Experimental and Logical Diagrams
The following diagrams illustrate the general workflow of the Yasunami-Takase synthesis and the signaling pathways where azulene derivatives have shown biological activity.
Biological Relevance and Therapeutic Potential
Azulene derivatives synthesized from 2H-cyclohepta[b]furan-2-ones and other methods have demonstrated a range of biological activities. Notably, they have been investigated for their anti-inflammatory properties, which are, in part, attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][5] Furthermore, certain azulene derivatives have been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[6] This interaction opens up avenues for the development of novel therapeutics for metabolic disorders and inflammatory diseases.
Conclusion
The use of 2H-cyclohepta[b]furan-2-ones as precursors offers a highly efficient and versatile strategy for the synthesis of a wide array of azulene derivatives. The Yasunami-Takase method, in particular, provides a robust alternative to the classical Ziegler-Hafner synthesis, especially when functionalization of the five-membered ring is desired. The significant biological activities of the resulting azulene compounds underscore the importance of these synthetic methodologies in modern drug discovery and development. This guide provides the necessary comparative data and procedural insights to assist researchers in selecting the most appropriate synthetic route for their specific research objectives.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for Cross-Coupling of Haloazulenes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the azulene scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and biological properties of azulene-containing compounds. Cross-coupling reactions of haloazulenes provide a powerful tool for the synthesis of a diverse range of azulene derivatives. This guide offers an objective comparison of palladium, nickel, and copper-based catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of haloazulenes, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The choice of an optimal catalytic system for the cross-coupling of haloazulenes depends on several factors, including the nature of the halogen, the desired coupling partner, and the functional group tolerance required. The following tables summarize quantitative data for different catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of haloazulenes.
Table 1: Suzuki-Miyaura Coupling of Haloazulenes
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a haloazulene and an organoboron reagent. Palladium catalysts are the most widely reported for this transformation, often exhibiting high efficiency. Nickel catalysts are emerging as a more cost-effective alternative, particularly for less reactive chloroazulenes.[1][2]
| Haloazulene Substrate | Coupling Partner | Catalytic System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoazulene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 1-Bromoazulene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 8 | 92 | [4] |
| 2-Chloroazulene | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | 78 | [5][6] |
| 1-Iodoazulene | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 95 | [7] |
Table 2: Sonogashira Coupling of Haloazulenes
The Sonogashira coupling enables the formation of a C-C bond between a haloazulene and a terminal alkyne, leading to the synthesis of valuable alkynylazulenes.[8] This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10] However, copper-free and nickel-catalyzed systems have also been developed.[11][12]
| Haloazulene Substrate | Coupling Partner | Catalytic System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodoazulene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 90 | [8][9] |
| 1-Iodoazulene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 4 | 88 | [10] |
| 1-Bromoazulene | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 110 | 24 | 75 | [13] |
| 1-Chloroazulene | Phenylacetylene | NiCl₂(dppe) / CuI | K₂CO₃ | Dioxane | 100 | 12 | 65 | [11] |
Table 3: Buchwald-Hartwig Amination of Haloazulenes
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines, and its application to haloazulenes allows for the introduction of nitrogen-containing functional groups.[14][15] Palladium-based catalysts with bulky phosphine ligands are commonly employed.[16][17] Nickel catalysts offer a promising alternative, especially for the amination of less reactive chloroazulenes.[18][19]
| Haloazulene Substrate | Coupling Partner | Catalytic System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoazulene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 88 | [14][15] |
| 1-Chloroazulene | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 12 | 75 | [16][17] |
| 1-Chloroazulene | Aniline | NiCl₂(dme) / IPr·HCl | NaOtBu | Dioxane | 80 | 12 | 70 | [18][19] |
| 2-Bromoazulene | Piperidine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | [14] |
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions adapted for haloazulene substrates. Researchers should optimize these conditions based on their specific substrate and desired product.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromoazulene
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added 1-bromoazulene (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₂CO₃ (2.0-3.0 equiv.).[3] A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 6-24 hours) while monitoring the reaction progress by TLC or GC-MS.[4] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-azulene.
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling of 1-Iodoazulene
In a flame-dried Schlenk flask under an inert atmosphere, 1-iodoazulene (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%) are combined.[8][9] A degassed solvent, typically THF or DMF, is added, followed by a degassed amine base, for example, triethylamine (2.0-3.0 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C) for the required duration (typically 4-24 hours), with reaction progress monitored by TLC or GC-MS.[10] After completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst residues, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the alkynylazulene.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Chloroazulene
An oven-dried reaction tube is charged with 1-chloroazulene (1.0 equiv.), a palladium precursor such as Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-10 mol%), and a base like K₂CO₃ or Cs₂CO₃ (1.5-2.5 equiv.).[16][17] The tube is sealed and evacuated and backfilled with an inert gas. A degassed solvent, typically toluene or dioxane, is added, followed by the amine coupling partner (1.1-1.5 equiv.). The reaction mixture is then heated to the desired temperature (usually 100-120 °C) for the specified time (typically 8-24 hours).[14] The reaction progress is monitored by an appropriate analytical technique. Once the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic phase is dried, concentrated, and the resulting crude product is purified by flash chromatography to give the corresponding aminoazulene.
Visualization of Catalytic Cross-Coupling Workflow
The selection of an appropriate catalytic system is crucial for the successful cross-coupling of haloazulenes. The following diagram illustrates a general decision-making workflow for choosing a suitable catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of 2-Haloazulenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 2-haloazulenes, a class of compounds with significant potential in materials science and pharmaceutical development. Due to a lack of direct comparative experimental studies in the published literature, this guide synthesizes available qualitative data, theoretical principles of chemical stability, and proposes standardized experimental protocols for systematic evaluation.
Introduction to 2-Haloazulene Stability
2-Haloazulenes are key synthetic intermediates, valued for their utility in constructing complex azulene-based architectures through cross-coupling reactions.[1][2] Their stability is a critical parameter influencing their synthesis, purification, storage, and application. While 1-haloazulenes are notoriously unstable and challenging to isolate, 2-haloazulenes are generally more robust.[3] For instance, 2-iodoazulene has been noted for its stability, allowing for long-term storage, a characteristic not shared by its 4-iodo isomer.[4]
The stability of 2-haloazulenes is primarily dictated by the strength of the carbon-halogen (C-X) bond and the overall electronic structure of the azulene core. Generally, the stability of halogenated aromatic compounds correlates with the C-X bond dissociation energy, which follows the trend C-F > C-Cl > C-Br > C-I.
Comparative Stability Analysis
While direct, quantitative comparative data from a single study is unavailable, the relative stability of 2-haloazulenes can be inferred from fundamental chemical principles and qualitative observations from the literature. The expected trend in stability, from most stable to least stable, is:
2-Fluoroazulene > 2-Chloroazulene > 2-Bromoazulene > 2-Iodoazulene
This trend is based on the decreasing bond strength of the C-X bond. The highly electronegative fluorine atom forms a strong, polarized bond with the C2 carbon of the azulene ring, rendering 2-fluoroazulene the most stable in the series. Conversely, the C-I bond is the longest and weakest, making 2-iodoazulene the most susceptible to cleavage and subsequent decomposition.
Quantitative Data Summary
| Compound | Halogen | C(sp²)-X Bond Dissociation Energy (kcal/mol) | Predicted Relative Stability |
| 2-Fluoroazulene | F | ~125 | Highest |
| This compound | Cl | ~96 | High |
| 2-Bromoazulene | Br | ~81 | Moderate |
| 2-Iodoazulene | I | ~65 | Lowest |
Note: The BDE values are typical for C(sp²)-X bonds and may vary slightly for the specific case of 2-haloazulenes.
Experimental Protocols for Stability Assessment
To facilitate a systematic and direct comparison of 2-haloazulene stability, the following standardized experimental protocols are proposed.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of each 2-haloazulene.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a precise amount (5-10 mg) of the 2-haloazulene sample into a tared TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20 mL/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting mass vs. temperature curve.
Photochemical Stability Assessment
Objective: To evaluate the degradation of 2-haloazulenes upon exposure to UV-Vis light.
Methodology:
-
Prepare standard solutions of each 2-haloazulene in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration (e.g., 10 µg/mL).
-
Transfer the solutions to quartz cuvettes.
-
Expose the samples to a controlled light source (e.g., a xenon lamp with filters to simulate solar radiation) for a defined period.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of the remaining 2-haloazulene using a stability-indicating method, such as High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV).
-
Plot the concentration of the 2-haloazulene as a function of exposure time to determine the degradation kinetics.
Hydrolytic Stability Assessment
Objective: To determine the stability of 2-haloazulenes in aqueous environments at different pH values.
Methodology:
-
Prepare buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).
-
Prepare stock solutions of each 2-haloazulene in a water-miscible organic solvent (e.g., acetonitrile).
-
Add a small volume of the stock solution to each buffer solution to achieve a final desired concentration, ensuring the organic solvent percentage is low (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At specified time points, collect samples and analyze the concentration of the parent compound by HPLC-UV.
-
Determine the rate of hydrolysis at each pH by plotting the concentration versus time.
Visualizing Stability Factors and Experimental Workflows
Caption: Factors influencing the stability of 2-haloazulenes.
Caption: Workflow for assessing 2-haloazulene stability.
References
A Comparative Guide to Haloazulene Precursors: A Cost-Benefit Analysis for Researchers
For Immediate Publication
Shanghai, China – November 7, 2025 – For researchers and professionals in drug development and materials science, the synthesis of haloazulenes is a critical step in the creation of novel compounds with unique electronic and biological properties. The choice of precursor for this synthesis is a pivotal decision that significantly impacts the overall cost, efficiency, and scalability of the process. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to haloazulenes: the direct halogenation of a commercially available azulene core and the de novo synthesis from a non-azulenic precursor.
Executive Summary
This analysis compares two distinct pathways for the synthesis of haloazulenes:
-
Route A: Direct Halogenation of Guaiazulene. This approach utilizes a readily available and relatively inexpensive azulene derivative, guaiazulene, which is then halogenated in a single step.
-
Route B: De Novo Synthesis from Tropone. This method involves the construction of the azulene skeleton from a non-azulenic precursor, tropone, followed by functionalization to yield a haloazulene.
The findings indicate that for rapid synthesis and cost-effectiveness in laboratory-scale production, the direct halogenation of guaiazulene is the superior method. However, for applications requiring specific substitution patterns not easily accessible from commercial azulenes, the de novo synthesis, despite its higher cost and complexity, offers greater versatility.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective costs and efficiencies.
| Parameter | Route A: Direct Halogenation of Guaiazulene | Route B: De Novo Synthesis from Tropone |
| Starting Precursor | Guaiazulene | Tropone |
| Target Haloazulene | 3-Bromoguaiazulene | 2-Chloroazulene (via intermediates) |
| Precursor Cost | ~$50-90 / 10g | ~$80 / 1g |
| Number of Steps | 1 | 3+ |
| Key Reagents | N-Bromosuccinimide (NBS), Hexane | Thionyl chloride, Diethyl malonate, Sodium ethoxide, etc. |
| Overall Yield | High (often quantitative) | Moderate (product of multiple steps) |
| Reaction Time | Short (hours) | Long (days) |
| Cost per Gram of Haloazulene | Lower | Significantly Higher |
| Versatility | Limited to substitution on the guaiazulene scaffold | Higher, allows for broader functionalization |
Experimental Protocols
Route A: Synthesis of 3-Bromoguaiazulene via Direct Bromination of Guaiazulene
This protocol is adapted from established methods of electrophilic substitution on the electron-rich guaiazulene core.
Materials:
-
Guaiazulene (1,4-dimethyl-7-isopropylazulene)
-
N-Bromosuccinimide (NBS)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve guaiazulene in hexane at room temperature.
-
Slowly add one equivalent of N-bromosuccinimide to the stirring solution. The reaction is typically rapid.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove succinimide.
-
The filtrate is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-bromoguaiazulene.[1]
-
Further purification can be achieved by column chromatography if necessary.
Expected Yield: This reaction is known to proceed with high selectivity and yield, often approaching quantitative conversion.
Route B: Synthesis of a Haloazulene from Tropone (Illustrative Pathway)
This multi-step synthesis involves the initial formation of a substituted tropone, which then serves as a precursor to the azulene ring system.
Step 1: Synthesis of 2-Chlorotropone from Tropone
-
Tropone is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent.
-
The reaction mixture is typically heated to drive the conversion.
-
Workup involves careful quenching of the excess chlorinating agent and purification of the resulting 2-chlorotropone, often by distillation or chromatography. A yield of 83.5% has been reported for a similar process.
Step 2: Synthesis of a 2H-Cyclohepta[b]furan-2-one derivative
-
2-Chlorotropone is reacted with an active methylene compound, such as diethyl malonate, in the presence of a base like sodium ethoxide.
-
This reaction leads to the formation of a 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one.
Step 3: Conversion to a Haloazulene
-
The 2H-cyclohepta[b]furan-2-one derivative can then undergo a series of reactions, including cycloaddition and subsequent functional group manipulation, to form the azulene skeleton.
-
Halogenation can be performed on the azulene product or on an intermediate in the synthetic sequence to yield the final haloazulene. The specific conditions and yields for these latter steps are highly dependent on the desired substitution pattern of the final product.
Mandatory Visualization
The selection of a suitable precursor for haloazulene synthesis is a critical decision that balances cost, time, and the desired chemical structure. The following diagram illustrates the logical workflow for this decision-making process.
This guide provides a foundational framework for researchers to make informed decisions when selecting a precursor for haloazulene synthesis. The choice between direct halogenation and de novo synthesis will ultimately depend on the specific goals of the research, available resources, and the desired final molecular architecture.
References
Safety Operating Guide
Proper Disposal of 2-Chloroazulene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-chloroazulene, a halogenated aromatic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
This compound, like other halogenated organic compounds, requires specific handling and disposal procedures due to its potential environmental and health hazards. Improper disposal can lead to contamination and may incur significant regulatory penalties. The following guidelines are based on established protocols for the disposal of hazardous chemical waste.
Key Disposal and Safety Considerations
Proper disposal of this compound waste is paramount for laboratory safety and environmental protection. As a chlorinated hydrocarbon, it falls under the category of halogenated organic waste.[1] Segregation from other waste streams is critical to ensure proper treatment and to avoid unnecessary disposal costs.[2] The primary and recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[1][3]
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility | [1][3] |
| Container Type | Designated, sealed, and clearly labeled waste container for halogenated solvents. | [2][4][5] |
| Labeling Requirements | "Halogenated Waste," list of contents (including this compound), and appropriate hazard symbols. | [5] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible materials. | [5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat. Work in a fume hood. | [6][7] |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: Laboratory-Scale Disposal of this compound Waste
This protocol details the steps for the safe collection and preparation of this compound waste for disposal by a certified hazardous waste management service.
Objective: To safely collect and store this compound waste for proper disposal.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container (typically glass or polyethylene).
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Fume hood.
-
Waste manifest or log sheet.
Procedure:
-
Preparation:
-
Ensure the designated "Halogenated Organic Waste" container is clean, dry, and has a secure cap.
-
Clearly label the container with "Halogenated Organic Waste" and a list of its contents. As waste is added, update the contents list.[5]
-
Place the waste container in a secondary containment bin within a fume hood.
-
-
Waste Collection:
-
All operations involving the transfer of this compound waste must be conducted within a certified fume hood to minimize inhalation exposure.
-
Carefully pour or transfer the this compound waste into the designated container, avoiding splashes.
-
Do not mix this compound waste with non-halogenated solvents or other waste streams.[1][2]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
-
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding waste.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated, well-ventilated, and cool storage area away from heat, sparks, and incompatible materials.[5]
-
-
Disposal Request:
-
Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork, accurately identifying the contents of the container.
-
-
Record Keeping:
-
Maintain a log of the types and approximate quantities of waste added to the container. This information is crucial for the waste manifest.
-
References
Personal protective equipment for handling 2-Chloroazulene
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloroazulene was found. The following information is compiled from data on the parent compound, azulene, and general knowledge of halogenated aromatic hydrocarbons. It is imperative to handle this compound with extreme caution, assuming it is hazardous.
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of specific toxicological data, a highly conservative approach to safety is recommended.
Hazard Identification and Summary
This compound is an aromatic compound. While specific data is unavailable, it should be treated as a hazardous substance based on the properties of azulene and chlorinated aromatic compounds.
Potential Hazards:
-
Skin and Eye Irritation: Azulene is known to be irritating to the skin, eyes, and respiratory system. The presence of a chlorine atom on the aromatic ring may exacerbate these effects.
-
Toxicity: Halogenated aromatic hydrocarbons can exhibit toxicity, with potential effects on the liver and nervous system.[1] Some are also considered potential carcinogens.[1]
-
Environmental Hazard: Azulene is toxic to aquatic life with long-lasting effects.[2][3][4] Chlorinated aromatic compounds are known for their persistence in the environment.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should be chemical splash-proof.[6] A face shield provides an additional layer of protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic hydrocarbons.[6][7] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | A fully buttoned lab coat and an apron provide a barrier against splashes and spills.[6] |
| Respiratory Protection | Respirator with appropriate cartridges | A respirator should be used if there is a risk of inhaling dust or vapors, especially when handling the powder form or heating the substance. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear should fully cover the feet to protect against spills.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is vital to minimize exposure and ensure safety.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for aromatic and chlorinated compounds should be available in the immediate vicinity.
Handling:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
References
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Azulene|275-51-4|MSDS [dcchemicals.com]
- 4. echemi.com [echemi.com]
- 5. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles | the Fire Safety Research Insitute (FSRI), part of UL Research Institutes [fsri.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
